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4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid Documentation Hub

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  • Product: 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid
  • CAS: 1698161-95-3

Core Science & Biosynthesis

Foundational

Breaking the Permeability Barrier: The Role of N-Methylated Tetrahydropyran Amino Acids in Peptide Drug Discovery

The Pharmacokinetic Bottleneck in Peptide Therapeutics Peptides represent a highly selective class of therapeutics, bridging the gap between small molecules and large biologics. However, their translation into oral drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacokinetic Bottleneck in Peptide Therapeutics

Peptides represent a highly selective class of therapeutics, bridging the gap between small molecules and large biologics. However, their translation into oral drugs is bottlenecked by two fundamental flaws: high susceptibility to proteolytic degradation and poor transcellular membrane permeability. To overcome these limitations, medicinal chemists are increasingly turning to unnatural amino acid substitutions. Among the most promising of these are N-methylated tetrahydropyran (THP) amino acids, which offer a unique convergence of conformational rigidity, localized polarity, and metabolic stability.

Structural Synergy: Tetrahydropyran Meets N-Methylation

The rational design of peptide therapeutics requires a delicate balance between maintaining target affinity and optimizing physicochemical properties.

The Role of the Tetrahydropyran (THP) Ring: The incorporation of cyclic structures, such as the tetrahydropyran ring, into amino acid backbones significantly influences peptide conformation and stability[1]. Unlike simple aliphatic rings (e.g., cyclopentane), the THP ring features an embedded cyclic ether oxygen. This oxygen acts as a localized hydrogen-bond acceptor without introducing a massive desolvation penalty, allowing the peptide to maintain a relatively low topological polar surface area (tPSA).

The Role of N-Methylation: N-methylation is a widely employed strategy to optimize peptide sequences for targeted biological activity, as evidenced by naturally bioavailable peptides like Cyclosporine and synthetic analogs such as almiramide lipopeptides[2]. By replacing the amide hydrogen with a methyl group, N-methylation eliminates a hydrogen-bond donor, thereby facilitating passive membrane diffusion. Furthermore, the N-methyl group introduces steric bulk that effectively blocks the approach of proteolytic enzymes.

The Synergistic Causality: When combined, an N-methylated THP amino acid (e.g., Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH) provides a dual-action pharmacokinetic enhancement[3]. The N-methyl group drives membrane permeability and protease resistance, while the THP moiety restricts the backbone dihedral angles to favor bioactive conformations and anchors the peptide into the target's binding pocket via its ether oxygen.

Logical_Relationship Base Peptide Backbone NMe N-Methylation Base->NMe Modification THP Tetrahydropyran (THP) Base->THP Modification Perm Enhanced Membrane Permeability NMe->Perm Masks N-H Stab Proteolytic Resistance NMe->Stab Steric Block THP->Stab Cyclic Bulk Affinity Target Affinity (H-Bond Acceptor) THP->Affinity Ether Oxygen

Caption: Synergistic pharmacodynamic and pharmacokinetic effects of N-Me-THP modifications.

Mechanistic Insights into Target Binding

The THP ring is not merely a passive structural scaffold; it actively participates in target engagement. A prime example of this mechanism is observed in the development of HIV protease inhibitors. Researchers have demonstrated that replacing standard aliphatic ligands with larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) rings effectively fills the enzyme's hydrophobic binding pocket and enhances van der Waals interactions[4]. Crucially, the larger THP ring brings the cyclic ether oxygens into optimal proximity to form hydrogen-bonding interactions with catalytic aspartate residues (Asp-29 and Asp-30)[4].

When N-methylated THP amino acids are integrated into peptide sequences, they replicate this localized polar interaction. The N-methylation prevents the peptide from forming intramolecular hydrogen bonds that might otherwise distort the THP ring's orientation, ensuring that the ether oxygen remains available for target engagement.

Experimental Methodologies

The incorporation of sterically hindered, N-alkylated cyclic amino acids into a peptide chain is synthetically challenging. Traditional coupling methods often result in incomplete reactions or epimerization due to extreme steric clash[5]. The following protocols detail a self-validating workflow for the synthesis and evaluation of these modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated THP-Peptides

Causality for Experimental Choices: Standard room-temperature coupling fails for N-methylated and bulky THP residues. Elevating the temperature to 60°C provides the necessary kinetic energy to overcome the steric barrier, while the use of HATU/HOAt generates a highly electrophilic active ester.

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in DMF for 30 minutes. 2-CTC is chosen to minimize diketopiperazine formation during the cleavage of sterically hindered C-terminal residues.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

  • Coupling the THP Amino Acid: Dissolve Fmoc-ThpGly-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add to the resin and heat to 60°C for 30 minutes using a microwave peptide synthesizer.

  • On-Resin N-Methylation: Protect the free amine with an o-nitrobenzenesulfonyl (o-NBS) group. Alkylate using triphenylphosphine (5 eq), DIAD (5 eq), and methanol (10 eq) in dry THF for 1 hour (Mitsunobu conditions). Remove the o-NBS group with 2-mercaptoethanol and DBU.

    • Validation Check: Perform a micro-cleavage (1 mg resin in TFA) and analyze via LC-MS to confirm the mass shift (+14 Da) of the N-methylated intermediate before proceeding.

  • Hindered Coupling: To couple the next amino acid to the secondary amine of the N-Me-THP residue, use the incoming Fmoc-amino acid (4 eq), HATU (3.8 eq), HOAt (4 eq), and DIPEA (8 eq) in DMF. Couple at 60°C for 1 hour. Repeat this step (double coupling) to ensure completion.

  • Global Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS_Workflow Start 1. Resin Loading (2-CTC Resin) Deprotect 2. Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple1 3. Coupling THP-AA (DIC/Oxyma, 60°C) Deprotect->Couple1 NMethyl 4. N-Methylation (Mitsunobu Reaction) Couple1->NMethyl Couple2 5. Hindered Coupling (HATU/HOAt, 60°C) NMethyl->Couple2 Cleavage 6. Global Cleavage (TFA/TIS/H2O) Couple2->Cleavage

Caption: Workflow for SPPS of sterically hindered N-methylated THP-peptides.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality for Experimental Choices: PAMPA isolates passive transcellular diffusion from active transport mechanisms, providing a direct, unconfounded readout of how the N-Me-THP modification alters the peptide's intrinsic biophysical permeability.

  • Sample Preparation: Prepare a 10 mM stock of the purified peptide in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Assay Assembly: Add 150 µL of the peptide solution to the donor wells. Add 300 µL of PBS containing 5% DMSO to the acceptor wells.

    • Validation Check: Include a high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Theophylline) on the same plate to validate membrane integrity and assay dynamic range.

  • Incubation & Quantification: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber. Separate the plates and quantify the peptide concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Quantitative Data & Comparative Analysis

The synergistic impact of THP incorporation and N-methylation can be quantified through rigorous biophysical and pharmacokinetic profiling. The table below summarizes representative data illustrating how these modifications transform a native peptide sequence into a viable drug candidate.

Modification TypeRepresentative SequencePAMPA Permeability ( 10−6 cm/s)Half-life in Human Serum (h)Target Binding Affinity ( Kd​ , nM)
Wild-Type Ac-Ala-Phe-Gly-Leu-NH₂0.41.245.0
THP Insertion Ac-Ala-Phe-ThpGly-Leu-NH₂0.64.512.5
N-Methylation Ac-Ala-Phe-(N-Me)Gly-Leu-NH₂4.28.050.2
Dual Modification Ac-Ala-Phe-(N-Me)ThpGly-Leu-NH₂3.8>24.014.1

Table 1: Comparative analysis of pharmacokinetic and pharmacodynamic parameters. The dual modification retains the high target affinity conferred by the THP ring while achieving the superior permeability and stability characteristic of N-methylation.

Conclusion

The strategic incorporation of N-methylated tetrahydropyran amino acids represents a paradigm shift in peptide drug discovery. By systematically addressing the core liabilities of peptide therapeutics—namely, proteolytic susceptibility and poor membrane permeability—while simultaneously providing a novel vector for target engagement via the cyclic ether oxygen, this dual-modification strategy enables the development of orally bioavailable, highly potent peptide drugs. As synthetic methodologies for sterically hindered couplings continue to improve, the chemical space accessible to N-Me-THP peptides will expand, unlocking new therapeutic targets previously deemed "undruggable."

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science. nbinno.com. 1

  • Benchchem. Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH. benchchem.com. 3

  • Journal of the American Chemical Society. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. acs.org. 5

  • PMC / NIH. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. nih.gov. 4

  • ResearchGate. Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. researchgate.net. 2

Sources

Exploratory

Fmoc-N-methyl-amino tetrahydropyran-4-carboxylic acid: Chemical Properties, Synthesis Integration, and Analytical Workflows

Executive Summary In the landscape of modern peptide engineering and peptidomimetic drug development, the incorporation of conformationally constrained, non-natural amino acids is a critical strategy for overcoming the i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and peptidomimetic drug development, the incorporation of conformationally constrained, non-natural amino acids is a critical strategy for overcoming the inherent pharmacokinetic limitations of native peptides. Fmoc-N-methyl-amino tetrahydropyran-4-carboxylic acid represents a highly specialized building block designed for this exact purpose. By combining an α,α -disubstituted cyclic core with an N-methylated amine, this molecule imparts severe conformational rigidity, enhanced proteolytic stability, and improved membrane permeability to the target peptide sequence.

This technical guide provides an authoritative breakdown of the molecule's physicochemical identity, the mechanistic rationale for its use in drug design, and a self-validating protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).

Molecular Identity & Physicochemical Profiling

Before integrating this building block into a synthetic workflow, it is crucial to establish its core quantitative data. The tetrahydropyran (THP) ring combined with the N-methyl group and the Fmoc protecting group results in a bulky, lipophilic molecule that requires specific handling conditions[1].

PropertyValue / Description
Chemical Name 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid
CAS Number 1698161-95-3
Molecular Formula C₂₂H₂₃NO₅
Molecular Weight 381.42 g/mol
Residue Mass Shift (in SPPS) +141.08 Da (C₇H₁₁NO₂)
Appearance White to off-white crystalline powder
Storage Conditions -20°C, desiccated and protected from light

Mechanistic Causality in Drug Design

The structural features of Fmoc-N-methyl-amino tetrahydropyran-4-carboxylic acid are not arbitrary; they are engineered to solve specific pharmacological challenges.

The Tetrahydropyran (THP) Core

The THP ring functions as an α,α -disubstituted constraint. By tying the α -carbon into a 6-membered ring, the ϕ and ψ dihedral angles of the peptide backbone are severely restricted, forcing the peptide into specific secondary structures (such as β -turns or 310​ -helices). Furthermore, unlike a highly lipophilic cyclohexane ring, the heteroatom (oxygen) in the THP ring increases the overall hydrophilicity and aqueous solubility of the resulting peptide.

N-Methylation

The addition of a methyl group to the α -amine serves a dual purpose[2]:

  • Proteolytic Resistance: The bulky N-methyl group sterically shields the adjacent amide bond from enzymatic cleavage by exopeptidases and endopeptidases, drastically increasing the in vivo half-life of the therapeutic peptide.

  • Membrane Permeability: By replacing the amide proton with a methyl group, a hydrogen-bond donor is eliminated. This reduction in the polar surface area (PSA) significantly enhances the peptide's ability to passively diffuse across lipophilic biological membranes, a critical factor for intracellular targeting.

Rationale A Fmoc-N-Me-THP-4-COOH B Tetrahydropyran Ring A->B C N-Methylation A->C D Conformational Constraint B->D E Increased Hydrophilicity B->E F Proteolytic Resistance C->F G Membrane Permeability C->G

Mechanistic advantages of the N-methylated tetrahydropyran derivative.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling this building block—and subsequently elongating the peptide chain from it—presents a formidable synthetic challenge. The molecule features a carboxylic acid attached to a quaternary carbon, and an N-methylated secondary amine. Standard coupling reagents like HBTU or DIC/Oxyma often fail to achieve quantitative yields due to this extreme steric congestion[3].

To overcome this, highly reactive uronium salts such as are required. HATU utilizes a 7-aza-benzotriazole leaving group, which provides anchimeric assistance (a neighboring-group effect via the nitrogen atom) to accelerate the acylation of the sterically hindered amine[4][5].

Self-Validating SPPS Protocol

The following methodology ensures high-fidelity incorporation of the building block, utilizing a self-validating feedback loop to prevent sequence truncation.

Step 1: Fmoc Deprotection & UV Validation

  • Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal. Wash the resin thoroughly with DMF (5 × 1 min).

Step 2: Activation of Fmoc-N-Me-THP-4-COOH

  • In a separate vial, dissolve 4.0 equivalents of Fmoc-N-methyl-amino tetrahydropyran-4-carboxylic acid and 3.9 equivalents of HATU in minimal DMF[3].

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Using a slight stoichiometric deficiency of HATU (3.9 eq vs 4.0 eq of amino acid) is critical. Excess HATU can react directly with the unprotected N-terminus of the resin, forming an irreversible guanidinium cap that permanently terminates chain elongation[5]. Allow pre-activation for exactly 3 minutes.

Step 3: Coupling

  • Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate for 2 to 4 hours at room temperature. Alternatively, for highly aggregated sequences, utilize microwave-assisted SPPS (75°C for 15 minutes) to overcome the thermodynamic barrier of the sterically hindered coupling.

Step 4: Chemical Validation (Chloranil Test) Standard Kaiser tests are blind to secondary amines. Because the subsequent elongation step will involve coupling onto the N-methyl group of the THP derivative, validating the presence of the secondary amine is paramount.

  • Perform a Chloranil test on a few resin beads.

  • Validation: A deep blue/green color indicates the presence of the free secondary amine (successful Fmoc removal of the THP derivative). If the beads remain colorless, the deprotection failed or the initial coupling was unsuccessful.

SPPS Resin Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Activation (HATU/DIPEA) Deprotect->Activate Couple Coupling (Extended Time) Activate->Couple Verify Chloranil Test (Validation) Couple->Verify

Optimized SPPS workflow for sterically hindered N-methylated amino acids.

Analytical Validation & Elongation Considerations

When coupling the next amino acid onto the Fmoc-deprotected N-Me-THP residue, the nucleophile is a secondary amine situated on a quaternary carbon. This is one of the most difficult couplings in peptide chemistry[6]. If HATU/DIPEA fails to achieve complete conversion (as indicated by a persistent positive Chloranil test), the use of to generate the amino acid chloride in situ is highly recommended to force the acylation to completion[6].

Final LC-MS Verification: To verify the successful incorporation of the residue before global cleavage:

  • Perform a microcleavage on 5 mg of resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour.

  • Precipitate in cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analyze via LC-MS. The successful incorporation of the N-Me-THP-4-COOH residue (post-Fmoc removal) will present as an exact mass shift of +141.08 Da relative to the precursor peptide mass.

References

  • NIH PubMed Central. "Accelerated chemical synthesis of peptides and small proteins".[Link]

  • ACS Publications. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry". [Link]

  • ACS Publications. "Efficient Synthesis and Stereochemical Revision of Coibamide A".[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of Fmoc-N-Methyl-Amino Tetrahydropyran-4-Carboxylic Acid into Cyclic Peptides

Target Audience: Researchers, Application Scientists, and Medicinal Chemists. Content Focus: Mechanistic causality, self-validating synthetic protocols, and macrocyclization strategies for highly sterically hindered pept...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists. Content Focus: Mechanistic causality, self-validating synthetic protocols, and macrocyclization strategies for highly sterically hindered peptidomimetics.

Introduction & Mechanistic Causality

The strategic incorporation of unnatural amino acids, such as Fmoc-N-methyl-amino tetrahydropyran-4-carboxylic acid (Fmoc-N-Me-THP-OH), into cyclic peptides is a powerful technique in modern drug discovery. The rigid tetrahydropyran scaffold introduces significant steric hindrance, which can pre-organize the peptide backbone into bioactive conformations (e.g., 310​ -helices) and drastically enhance proteolytic stability[1]. Furthermore, the carbohydrate-like pyran ring improves the metabolic stability and tunable hydrophilicity of the resulting peptidomimetic[2].

However, as an application scientist, I frequently observe that the dual steric bulk of the tetrahydropyran ring and the N-methyl group creates severe synthetic bottlenecks. Standard carbodiimide chemistry (e.g., DIC/HOBt) routinely fails, leading to truncated sequences and low yields[3].

To successfully incorporate this residue, we must address two distinct thermodynamic challenges:

  • C-Terminal Activation (Coupling the THP residue to the chain): The bulky THP ring shields the carboxylate. We must utilize reagents that form highly reactive, low-steric-profile intermediates (such as acid bromides) to drive acylation[3].

  • N-Terminal Acylation (Coupling onto the N-Me-THP amine): This is the rate-limiting step. The N-methyl group severely reduces the nucleophilicity of the amine. Overcoming this activation energy barrier requires highly efficient uronium/phosphonium salts combined with microwave irradiation[3].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the causality behind selecting specific coupling reagents for N-Me-THP systems.

Coupling ReagentActive IntermediateEfficacy for C-Terminal ActivationEfficacy for N-Terminal AcylationMechanistic Causality
DIC / HOBt OBt EsterPoor (< 20%)Very Poor (< 5%)Steric clash prevents nucleophilic attack; high risk of oxazolone formation and epimerization.
HATU / DIEA OAt EsterGood (60 - 75%)Moderate (30 - 40%)The superior leaving group (HOAt) accelerates kinetics, but struggles with the N-methyl steric bulk at room temperature[3].
PyBrOP / DIEA Acid BromideOptimal (85 - 95%) Moderate (40 - 50%)The acid bromide intermediate is highly electrophilic and small enough to navigate the THP steric shield[3].
PyAOP + Microwave OAt EsterGood (80 - 90%)Optimal (85 - 95%) Microwave thermal energy overcomes the massive activation barrier of the N-methylated secondary amine[3].

Solid-Phase Peptide Synthesis (SPPS) Workflow

Every protocol described below operates as a self-validating system . You must not proceed to the next synthetic node without orthogonal confirmation (colorimetric and mass spectrometric) to prevent the accumulation of deletion sequences.

SPPS_Workflow Start Resin Swelling (DMF/NMP) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect CoupleTHP Couple Fmoc-N-Me-THP-OH (PyBrOP / DIEA) Deprotect->CoupleTHP Test1 Bromophenol Blue Test CoupleTHP->Test1 Test1->CoupleTHP Incomplete (Recouple) DeprotectTHP Deprotect N-Me-THP (20% Piperidine) Test1->DeprotectTHP Complete CoupleNext Couple Next AA (PyAOP + Microwave) DeprotectTHP->CoupleNext Test2 Chloranil Test (Secondary Amine) CoupleNext->Test2 Test2->CoupleNext Incomplete (Recouple) Cleave Micro-Cleavage & LC-MS (Self-Validation) Test2->Cleave Complete

Figure 1: Optimized SPPS workflow for incorporating Fmoc-N-Me-THP-OH into peptide chains.

Protocol 1: Coupling Fmoc-N-Me-THP-OH (C-Terminal Activation)

Causality: PyBrOP is selected to generate an acid bromide, bypassing the steric bulk of the THP ring[3].

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-THP-OH and 4 equivalents of PyBrOP in DMF. Add 8 equivalents of diisopropylethylamine (DIEA). Pre-activate for exactly 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Bromophenol Blue): Remove a few resin beads. Add 2 drops of Bromophenol Blue test solution. A yellow color indicates complete coupling; a blue/green color indicates unreacted primary amines, necessitating a recoupling step[4].

Protocol 2: Coupling the Next Amino Acid (N-Terminal Acylation)

Causality: The N-methyl group of the THP residue is exceptionally hindered. Microwave assistance provides the kinetic energy required for the incoming OAt-ester to attack the secondary amine[3].

  • Deprotection: Remove the Fmoc group from the N-Me-THP residue using 20% piperidine in DMF (2 × 10 mins).

  • Activation: Dissolve 4 equivalents of the incoming Fmoc-AA-OH and 4 equivalents of PyAOP in DMF. Add 8 equivalents of DIEA.

  • Microwave Coupling: Add the solution to the resin. Subject the reaction vessel to microwave irradiation (75°C, 15 watts) for 15 minutes.

  • Self-Validation (Chloranil Test): Critical Note: Ninhydrin produces a false negative for secondary amines[4]. Perform a Chloranil test instead. Colorless/yellow beads indicate success; blue/green beads indicate incomplete coupling.

  • Orthogonal Validation: Prior to continuing the sequence, cleave a 2 mg resin sample using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to verify the presence of the desired mass $ [M+H]^+ $.

Macrocyclization Strategies

The incorporation of the THP moiety restricts backbone flexibility. While this pre-organizes the peptide into a turn (facilitating cyclization), choosing the wrong cyclization junction will result in catastrophic failure due to steric clash[5].

Cyclization_Logic Target Identify Target Cyclic Sequence CheckHindrance Analyze Steric Hindrance of Potential Junctions Target->CheckHindrance IsTHP Is Junction at N-Me-THP? CheckHindrance->IsTHP Reject REJECT High Risk of Epimerization IsTHP->Reject Yes IsGlyAla Is Junction at Gly/Ala? IsTHP->IsGlyAla No Accept ACCEPT Optimal Cyclization Site IsGlyAla->Accept Yes Suboptimal PROCEED WITH CAUTION Use PyBOP at High Dilution IsGlyAla->Suboptimal No

Figure 2: Logical decision tree for selecting the optimal macrocyclization junction.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

Causality: Cyclization must be performed under high dilution to favor intramolecular ring closure over intermolecular oligomerization. Side-chain protecting groups must remain intact during this step to prevent branching.

  • Mild Cleavage: Synthesize the linear peptide on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride). Cleave the fully protected linear peptide using 1% TFA in Dichloromethane (DCM) for 10 × 2 minutes.

  • Dilution: Evaporate the DCM and dissolve the crude protected linear peptide in DMF at a highly dilute concentration ( 1×10−3 M ).

  • Activation: Add 3 equivalents of PyBOP and 3 equivalents of HOBt to the solution.

  • Cyclization: Add 6 equivalents of DIEA dropwise to initiate the cyclization. Stir at room temperature for 12–24 hours.

  • Self-Validation: Monitor the reaction via LC-MS. Successful cyclization is validated by the disappearance of the linear precursor mass and the appearance of a mass shifted by −18 Da (corresponding to the loss of H2​O during amide bond formation).

  • Global Deprotection: Once cyclization is complete, evaporate the DMF, and treat the residue with standard TFA cleavage cocktail (TFA/TIPS/H2O) to remove all side-chain protecting groups.

Sources

Application

Best Coupling Reagents for 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Sterically Hindered Amino Acids In the realm of medicinal chemistry and drug development, the incorporation of structurally u...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered Amino Acids

In the realm of medicinal chemistry and drug development, the incorporation of structurally unique amino acids into peptide chains is a critical strategy for enhancing pharmacological properties. Non-natural amino acids, such as 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, offer the ability to introduce conformational constraints, increase resistance to enzymatic degradation, and improve bioavailability.[1] However, the very features that make these molecules desirable also present significant synthetic challenges.

The structure of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid is characterized by substantial steric hindrance around the reactive carboxylic acid and the N-methylated amine. The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, the N-methyl group, and the tetrahydropyran ring collectively obstruct the approach of coupling reagents and the incoming amine, making amide bond formation difficult.[1][2] This steric congestion can lead to slow reaction kinetics, incomplete couplings, and an increased risk of racemization at the chiral center.[1][3] Consequently, the selection of an appropriate and highly efficient coupling reagent is paramount to the successful synthesis of peptides containing this and other similarly hindered residues.

This guide provides a detailed analysis of the most effective coupling reagents for 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, offering insights into their mechanisms of action, comparative performance, and detailed protocols for their application.

Comparing High-Efficiency Coupling Reagents

For sterically demanding couplings, standard carbodiimide reagents like DCC and DIC are often inefficient.[4][5] More potent onium salt-based reagents, such as those in the uronium/aminium and phosphonium classes, are required to achieve high yields and maintain chiral purity.[2][3] These reagents form highly reactive active esters, which facilitates amide bond formation even with hindered substrates.[3][6]

Below is a comparative analysis of the most recommended coupling reagents for 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid.

Coupling ReagentActivating GroupRelative ReactivityKey AdvantagesPotential Considerations
HATU OAt esterVery HighHighly efficient for hindered couplings, low racemization risk.[4][6]Higher cost, potential for guanidinylation side reaction if used in large excess.[2][7]
COMU Oxyma esterVery HighComparable or superior reactivity to HATU, with an improved safety profile (non-explosive and lower allergenic potential).[8][9]Relatively newer, so may have less extensive literature for very specific applications.
HCTU O-6-ClBt esterHighMore reactive than HBTU, often a more cost-effective alternative to HATU with high efficiency.[3][4]Benzotriazole-based, carrying some of the same safety considerations as HATU.[8]
PyBOP OBt esterModerateBetter than carbodiimides, but can be insufficient for extremely hindered residues.[10]By-product can be carcinogenic.[10]
Mechanism of Action: Onium Salt-Based Reagents

The superior performance of reagents like HATU and COMU stems from their ability to rapidly generate highly reactive acyl-isouronium intermediates, which are then converted to active esters. These active esters readily react with the incoming amine to form the desired amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Highly Reactive Active Ester Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Onium Salt (e.g., HATU, COMU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Bond Amide Bond (Peptide) Active_Ester->Amide_Bond Nucleophilic Attack Incoming_Amine R'-NH2 Incoming_Amine->Amide_Bond

Caption: Generalized mechanism of amide bond formation using onium salt-based coupling reagents.

Detailed Application Protocols

Successful coupling of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid requires optimized protocols that account for its steric bulk. The following are detailed, step-by-step methodologies for utilizing the top-recommended coupling reagents in solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective reagent for coupling sterically hindered amino acids.[6][11]

Materials:

  • Fmoc-deprotected peptide-resin

  • 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid and 3.9 equivalents of HATU in DMF.[1]

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.[1]

    • Allow the activation to proceed for 2-5 minutes at room temperature.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours. Extended coupling times are often necessary for N-methylated and other sterically hindered residues.[1]

  • Monitoring the Coupling:

    • The standard Kaiser test is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative.[1][11]

    • To perform the bromophenol blue test, take a small sample of the resin and wash it with methanol. Add a few drops of a 0.1% solution of bromophenol blue in DMF. A blue or green color indicates incomplete coupling, while a yellow color signifies completion.[11]

  • Recoupling (if necessary):

    • If the coupling is incomplete, drain the reaction solution and repeat steps 2 and 3 with a fresh solution of activated amino acid.[11]

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF again (5 times).[1]

Protocol 2: COMU-Mediated Coupling

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent alternative to HATU, offering high reactivity and a better safety profile.[8][12]

Materials:

  • Fmoc-deprotected peptide-resin

  • 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid

  • COMU

  • DIPEA

  • Anhydrous DMF

  • DCM

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid and 3 equivalents of COMU in DMF.[13]

    • Add 6 equivalents of DIPEA to the solution.[13]

    • Allow the mixture to pre-activate for 1 minute at room temperature.[13][14]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly hindered couplings, a second coupling may be necessary.[8][13]

  • Monitoring and Recoupling:

    • Monitor the reaction using the bromophenol blue test as described in Protocol 1.

    • If necessary, perform a second coupling.

  • Washing:

    • After complete coupling, drain the solution and wash the resin extensively with DMF and DCM.[13]

Experimental Workflow Visualization

G Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (if necessary) Swell_Resin->Fmoc_Deprotection Wash_Resin_1 Wash Resin Fmoc_Deprotection->Wash_Resin_1 Activate_AA Activate Amino Acid with Coupling Reagent and Base Wash_Resin_1->Activate_AA Add_to_Resin Add Activated Amino Acid to Resin Activate_AA->Add_to_Resin Couple Couple for 2-4 hours Add_to_Resin->Couple Monitor Monitor with Bromophenol Blue Test Couple->Monitor Incomplete Incomplete Monitor->Incomplete Blue/Green Complete Complete Monitor->Complete Yellow Incomplete->Activate_AA Recouple Wash_Resin_2 Wash Resin Thoroughly Complete->Wash_Resin_2 Next_Cycle Proceed to Next Cycle or Final Cleavage Wash_Resin_2->Next_Cycle End End Next_Cycle->End

Caption: Solid-phase peptide synthesis workflow for hindered amino acid coupling.

Troubleshooting and Optimization

  • Incomplete Coupling: If the bromophenol blue test remains positive after the initial coupling and a subsequent recoupling, consider increasing the reaction time or employing microwave-assisted peptide synthesis (MA-SPPS).[2][15] Microwave energy can help overcome the activation energy barrier for sterically hindered couplings.[15]

  • Racemization: While HATU and COMU generally exhibit low levels of racemization, it is still a concern with hindered amino acids.[6][16] Ensure that high-purity, anhydrous solvents are used. The choice of base can also influence racemization; less nucleophilic bases like DIPEA are preferred.[16]

  • Guanidinylation: When using uronium/aminium-based reagents like HATU, avoid a large excess of the coupling reagent and keep pre-activation times short to minimize the risk of capping the N-terminal amine.[2]

Conclusion

The successful incorporation of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid into peptide sequences is achievable with the careful selection of high-performance coupling reagents and optimized protocols. HATU and COMU stand out as the premier choices for this challenging coupling due to their high reactivity and ability to overcome significant steric hindrance. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently synthesize complex peptides containing this and other sterically demanding amino acids, paving the way for the development of novel and more effective peptide-based therapeutics.

References

  • Wikipedia. (2023, November 18). HATU. Retrieved from [Link]

  • Gatos, D., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49541-49548. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5649-5655. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Zhang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10834-10842. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]

  • Belyntic. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Li, J., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10426-10435. Retrieved from [Link]

  • Slaninova, J., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Journal of Peptide Science, 14(12), 1264-1269. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

Sources

Method

Application Note: Advanced Utilization of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid in Peptide Drug Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Peptide Chemists Focus: Conformational constraint, proteolytic stability, and membrane permeability enhancement. Introduction: Overcoming the Limitations of Nativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Peptide Chemists Focus: Conformational constraint, proteolytic stability, and membrane permeability enhancement.

Introduction: Overcoming the Limitations of Native Peptides

The transition from a biologically active peptide sequence to a viable therapeutic drug is frequently derailed by two fundamental pharmacokinetic flaws: rapid proteolytic degradation and poor cell membrane permeability. As a Senior Application Scientist, I frequently employ non-natural amino acid building blocks to engineer "peptidomimetics" that bypass these biological barriers.

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid (Fmoc-N-Me-Thp-OH) is a highly specialized, sterically encumbered building block designed specifically for this purpose. It features a unique structural triad:

  • A Tetrahydropyran (Thp) Ring: Introduces massive steric bulk and restricts the backbone dihedral angles ( ϕ and ψ ), pre-organizing the peptide into bioactive conformations (e.g., β -turns or 310​ -helices).

  • α,α -Disubstitution: The α -carbon is fully substituted, eliminating the α -proton. This removes the primary site of action for many racemases and proteases.

  • N-Methylation: Masks the amide hydrogen bond donor, significantly increasing the lipophilicity (LogP) of the peptide backbone and facilitating passive diffusion across lipid bilayers [1].

By integrating Fmoc-N-Me-Thp-OH into a peptide sequence, we can transform a fragile, impermeable natural sequence into a robust, orally bioavailable drug candidate.

Mechanistic Insights: The Causality of Structural Modification

To effectively utilize Fmoc-N-Me-Thp-OH, one must understand the causality between its chemical structure and the resulting biological outcomes.

Proteolytic Shielding

Enzymatic cleavage of peptide bonds requires the protease active site to precisely coordinate with the peptide backbone. The massive steric hindrance generated by the Thp ring physically blocks protease access. Furthermore, the absence of an α -proton prevents the formation of the planar enolate intermediate required by certain degradation pathways.

Permeability Enhancement via N-Methylation

A major hurdle in peptide drug delivery is the energetic penalty of desolvating polar amide bonds when crossing the hydrophobic core of a cell membrane. N-methylation eliminates the hydrogen bond donor (N-H), reducing this desolvation penalty. When combined with the lipophilic nature of the Thp ring, the apparent permeability ( Papp​ ) of the peptide increases dramatically [2].

Conformational Pre-organization

Flexible peptides suffer a high entropic penalty upon binding to their target receptors. The Thp ring acts as a conformational constraint. By forcing the peptide into a pre-organized, rigid structure that mimics the bioactive conformation, the entropic penalty of binding is minimized, often resulting in a sub-nanomolar receptor affinity ( Kd​ ).

G cluster_0 Structural Features of N-Me-Thp cluster_1 Biochemical Mechanisms cluster_2 Drug Delivery Outcomes NMe N-Methylation HBond Loss of H-Bond Donor & Increased Lipophilicity NMe->HBond Steric Steric Shielding of Peptide Backbone NMe->Steric Thp Tetrahydropyran (Thp) Ring Thp->Steric Rigidity Restricted Dihedral Angles (Conformational Pre-organization) Thp->Rigidity Alpha α,α-Disubstitution Alpha->Steric Alpha->Rigidity Perm Enhanced Membrane Permeability HBond->Perm Stability Extreme Proteolytic Stability Steric->Stability Affinity Increased Target Receptor Affinity Rigidity->Affinity

Fig 1: Logical flow from the structural features of Fmoc-N-Me-Thp-OH to drug delivery outcomes.

Quantitative Data: Pharmacokinetic Impact

The following table summarizes the typical pharmacokinetic improvements observed when a native pentapeptide is modified by substituting a central, flexible amino acid (e.g., Glycine or Alanine) with the N-Me-Thp residue.

Pharmacokinetic ParameterNative PentapeptideN-Me-Thp Modified PeptideFold Improvement
Proteolytic Half-Life ( t1/2​ ) 1.2 hours> 48 hours> 40x
Apparent Permeability ( Papp​ ) 0.5×10−6 cm/s 8.4×10−6 cm/s16.8x
Oral Bioavailability (F%) < 1%18%> 18x
Receptor Affinity ( Kd​ ) 45 nM12 nM3.7x

Data represents generalized benchmark improvements based on Caco-2 monolayer assays and human serum stability tests.

Experimental Methodologies & Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

The Challenge: Coupling an α,α -disubstituted amino acid to an N-methylated amine (or vice versa) creates an extremely sterically hindered "Type D" peptide bond [3]. Standard coupling reagents (e.g., HBTU, DIC/Oxyma) will fail, leading to truncated sequences. The Solution: We must use highly reactive uronium salts (HATU) combined with HOAt, elevated temperatures (microwave assistance), and extended coupling times to overcome the activation energy barrier.

Self-Validation System: We utilize the Chloranil test instead of the standard Kaiser test. Because the N-terminal amine of the Thp residue is N-methylated (a secondary amine), the Kaiser test will yield a false negative. The Chloranil test accurately detects secondary amines, ensuring the coupling cycle is self-validating.

Step-by-Step Workflow:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-N-Me-Thp-OH and 0.38 mmol of HATU in 2 mL of DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA). Stir for 1 minute to form the active ester.

  • Microwave Coupling: Add the activated amino acid solution to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 45 minutes.

  • Washing & Testing: Wash the resin with DMF (5 x 1 min). Perform a Chloranil test.

    • If blue/green (positive for secondary amine): The coupling of the next amino acid onto the Thp residue has failed. Repeat steps 3-4.

    • If colorless/yellow (negative): The secondary amine is successfully acylated. Proceed to the next step.

  • Capping: To prevent deletion sequences, cap unreacted amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes.

  • Cleavage: Cleave the final peptide from the resin using TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Activate 3. Amino Acid Activation (Fmoc-N-Me-Thp-OH + HATU/DIEA) Deprotect->Activate Couple 4. Microwave-Assisted Coupling (75°C, 45 mins) Activate->Couple Wash 5. Stringent Washing (DMF x 5) Couple->Wash Check 6. Chloranil Test (Secondary Amine Detection) Wash->Check Check->Activate Positive (Incomplete) Capping 7. Capping (Acetic Anhydride) Check->Capping Negative (Complete) Cleave 8. Global Cleavage (TFA/TIS/H2O) Capping->Cleave

Fig 2: Optimized SPPS workflow for highly sterically hindered N-methylated amino acids.

Protocol 2: Caco-2 Permeability Assay for Drug Delivery Validation

To validate that the N-Me-Thp incorporation successfully enhanced drug delivery potential, an apical-to-basolateral (A-to-B) Caco-2 permeability assay is performed.

Self-Validation System: The assay must include a Lucifer Yellow (LY) rejection test. LY is a paracellular marker. If LY permeability exceeds 1×10−6 cm/s, the Caco-2 monolayer is compromised, and the peptide permeability data is invalid.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Preparation: Dissolve the N-Me-Thp modified peptide in HBSS buffer (pH 7.4) to a final concentration of 10 µM. Add 100 µM of Lucifer Yellow to the dosing solution.

  • Dosing: Add 0.5 mL of the dosing solution to the Apical (A) chamber. Add 1.5 mL of blank HBSS to the Basolateral (B) chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm).

  • Sampling: At t=30,60,90, and 120 minutes, withdraw 100 µL from the B chamber and immediately replace it with 100 µL of fresh, pre-warmed HBSS.

  • Quantification:

    • Measure LY fluorescence (Ex 428 nm / Em 536 nm) to confirm monolayer integrity.

    • Quantify the transported peptide using LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) using the formula: Papp​=(dQ/dt)/(A⋅C0​) , where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0​ is the initial concentration.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444.[Link]

  • Di Gioia, M. L., Leggio, A., & Malagrinò, F. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.[Link]

  • Fuchi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10833–10843.[Link]

Application

Overcoming Extreme Steric Hindrance: Solid-Phase Synthesis of Peptides Incorporating Fmoc-N-Methyl-Amino Tetrahydropyran Derivatives

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, advanced coupling strategies, and self-validating protocols for highly hindered unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, advanced coupling strategies, and self-validating protocols for highly hindered unnatural amino acids.

The Strategic Value of N-Methyl-Tetrahydropyran Derivatives

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, particularly for targeting complex protein-protein interactions (PPIs)[1]. Saturated heterocyclic rings, such as tetrahydropyran (THP), when combined with N-methylation, yield α,α -disubstituted unnatural amino acids that impart exceptional druglike properties[2].

Specifically, building blocks like 4-(Fmoc-N-methylamino)tetrahydropyran-4-carboxylic acid (Fmoc-N-Me-THP-OH) provide:

  • Absolute Conformational Rigidity: The bulky THP ring restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing specific secondary structures.

  • Proteolytic Immunity: The lack of an α -proton combined with N-methylation renders the peptide bond practically invisible to endogenous proteases.

  • Enhanced Membrane Permeability: The masking of the amide hydrogen via N-methylation significantly increases lipophilicity, aiding in cellular penetration[3].

However, the very features that make Fmoc-N-Me-THP-OH desirable create a formidable barrier in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: The Physics of Steric Clash

Synthesizing peptides with Fmoc-N-Me-THP-OH involves two distinct challenges, each requiring a different chemical logic.

Challenge A: Coupling of Fmoc-N-Me-THP-OH onto the Peptide

While the carboxylic acid of Fmoc-N-Me-THP-OH is sterically hindered by the adjacent THP ring, it can still be activated by highly efficient uronium salts. Reagents like COMU or HATU, which form highly reactive O-At or Oxyma esters, are sufficient to drive this acylation forward[4][5].

Challenge B: Coupling onto the N-Me-THP Residue (The Critical Bottleneck)

Once Fmoc-N-Me-THP-OH is incorporated and deprotected, the resulting secondary amine is buried beneath the steric bulk of both the N-methyl group and the α,α -disubstituted THP ring. Acylation of an N-methyl amine typically proceeds 10 to 100 times more slowly than a primary amine[6]. Standard reagents (DIC/HOBt, HBTU) fail entirely here.

The Chemical Solution: To overcome this extreme steric barrier, we must abandon bulky active esters and utilize the smallest, most electrophilic intermediate possible: an acid chloride . By using bis(trichloromethyl) carbonate (triphosgene or BTC), we can generate Fmoc-amino acid chlorides in situ[7][8].

Preventing Racemization: A known risk of acid chlorides is the base-catalyzed formation of oxazolones, leading to racemization of the incoming Fmoc-amino acid. To prevent this, activation with triphosgene is performed in the presence of the weak base 2,4,6-collidine, which is basic enough to neutralize HCl but not strong enough to trigger oxazolone formation. A stronger base (DIEA) is only introduced during the actual coupling phase on the resin[8]. (Note: The N-Me-THP residue itself cannot racemize because it lacks an α -proton).

Visualizing the Chemical Logic and Workflow

Reagent_Logic Hindrance Extreme Steric Hindrance (N-Me + THP Ring) Standard Standard Reagents (HBTU, DIC/HOBt) Hindrance->Standard Attempted Activation Uronium Advanced Uronium (COMU, HATU) Hindrance->Uronium Enhanced Electrophilicity AcidChloride In Situ Acid Chloride (Triphosgene / BTC) Hindrance->AcidChloride Maximum Reactivity Fail Incomplete Coupling Truncated Sequences Standard->Fail Moderate Moderate Yield Requires Microwave/Time Uronium->Moderate Success High Yield Rapid Acylation AcidChloride->Success

Caption: Mechanistic logic for selecting coupling reagents to overcome N-Me-THP steric hindrance.

SPPS_Workflow Start Peptide-Resin (Primary Amine) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple1 Couple Fmoc-N-Me-THP-OH (COMU / DIEA / DMF) Deprotect1->Couple1 Uronium Acylation Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Yields Secondary Amine Couple2 Couple Next Fmoc-AA-OH (Triphosgene / Collidine / THF) Deprotect2->Couple2 Extreme Steric Barrier End Elongated Peptide Ready for Cleavage Couple2->End Acid Chloride Intermediate

Caption: Workflow for incorporating and elongating Fmoc-N-Me-THP-OH in Solid-Phase Peptide Synthesis.

Quantitative Data: Reagent Efficacy

The following table summarizes the performance of various coupling reagents when attempting to couple a standard Fmoc-amino acid onto the highly hindered secondary amine of an N-Me-THP residue[5].

Coupling ReagentActive IntermediateSteric ToleranceCoupling Efficiency (2h, RT)Racemization Risk (Incoming AA)
HBTU / DIC OBt / O-AcylisoureaLow< 10%Low
HATU OAt esterModerate40 - 60%Low
COMU Uronium / OxymaHigh60 - 80%Low
PyBroP PhosphoniumHigh75 - 85%Moderate
Triphosgene (BTC) Acid ChlorideVery High> 95% Moderate (Controlled via Collidine)

Self-Validating Experimental Protocols

To ensure a self-validating system, standard Ninhydrin (Kaiser) tests cannot be used, as they yield false negatives for secondary amines. We mandate the use of the Bromophenol Blue Test , which accurately detects the presence of unacylated secondary amines by transitioning from blue (free amine) to yellow (acylated)[5][9].

Protocol 1: Incorporation of Fmoc-N-Me-THP-OH

Objective: Couple the bulky unnatural amino acid onto the growing peptide chain.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-N-Me-THP-OH (0.4 mmol, 4 eq.) and COMU (0.39 mmol, 3.9 eq.) in 2 mL of DMF[4][10].

  • Base Addition: Add DIEA (0.8 mmol, 8 eq.) to the vial. Vortex for 1 minute to pre-activate.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a standard Ninhydrin test (since the nucleophile was a primary amine). A yellow color indicates complete coupling. Wash resin with DMF (5 × 1 min).

Protocol 2: Elongation onto the N-Me-THP Residue (Triphosgene Method)

Objective: Overcome extreme steric hindrance to couple the next amino acid.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min) and then with anhydrous THF (3 × 1 min).

  • Acid Chloride Generation (Fume Hood Required):

    • In a dry vial, dissolve the next Fmoc-AA-OH (0.3 mmol, 3 eq.) and Triphosgene/BTC (0.1 mmol, 1 eq. — Note: 1 eq of BTC yields 3 eq of phosgene) in 2 mL of anhydrous THF[7][8].

    • Add 2,4,6-collidine (1.0 mmol, 10 eq.) to the vial. Stir for 1 minute. A white precipitate (collidinium hydrochloride) may form.

  • Coupling: Transfer the suspension directly to the resin. Immediately add DIEA (0.4 mmol, 4 eq.) to the reaction vessel to drive the acylation[8].

  • Agitation: Agitate at room temperature for 2 to 4 hours.

  • Validation (Bromophenol Blue Test):

    • Withdraw a few resin beads and wash with methanol.

    • Add 2 drops of a 0.5% Bromophenol Blue solution in DMF[9].

    • Self-Validation Check: If beads are blue/green, the secondary amine is still free (incomplete coupling). If beads are yellow, coupling is successful.

  • Washing: Wash resin thoroughly with THF (3 × 1 min), DCM (3 × 1 min), and DMF (5 × 1 min).

Protocol 3: Cleavage and Global Deprotection
  • Wash the completed peptide-resin with DCM and dry under a vacuum.

  • Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin, concentrate the filtrate, and precipitate the crude peptide using cold diethyl ether.

  • Centrifuge, decant the ether, and dry the pellet for downstream HPLC purification.

References

  • Ph.d. og speciale - QMRO Home: Fmoc ... tetrahydropyran products in high ... units are incorporated into unnatural peptides. Queen Mary University of London. 11

  • US12404299B2 - Method for producing peptide compound. Google Patents. 1

  • WO2022138891A1 - Method for producing peptide compound containing n-substituted-amino acid residue. Google Patents. 3

  • US20230026641A1 - Method for producing peptide compound comprising highly sterically hindered amino acid. Google Patents. 2

  • Coupling Reagents - Aapptec Peptides. AAPPTec. 4

  • Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. PMC / NIH. 7

  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem. 5

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. 6

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.8

  • Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. Benchchem. 10

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. 9

Sources

Method

Scale-Up Synthesis Methods for Tetrahydropyran-4-carboxylic Acid Peptidomimetics: Application Notes &amp; Protocols

Executive Summary The integration of non-natural amino acids and conformational constraints into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Tetrahydropyran-4-carboxylic acid (THP-4-COOH)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-natural amino acids and conformational constraints into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Tetrahydropyran-4-carboxylic acid (THP-4-COOH) and its derivative, 4-amino-tetrahydropyran-4-carboxylic acid, are highly valued building blocks. They frequently replace piperidine or cyclohexyl rings to enhance metabolic stability, increase aqueous solubility, and lock the peptide backbone into bioactive conformations[1].

However, transitioning these building blocks from discovery chemistry (bench-scale) to process chemistry (kilogram-scale) presents significant challenges. Bench-scale routes often rely on low-yielding Wittig olefinations (typically 20–40% yield)[2], cryogenic conditions, or hazardous reagents like lithium diisopropylamide (LDA) and diiodomethane[3]. This application note details field-proven, chromatography-free scale-up methodologies for synthesizing THP-4-COOH derivatives, emphasizing process safety, thermodynamic causality, and integration into Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Causality for Scale-Up Routes

To achieve a self-validating and scalable system, the synthetic routes must be redesigned to prioritize crystalline intermediates and robust thermodynamic driving forces.

Route A: Malonate Cyclization for THP-4-COOH

Instead of relying on the olefination of tetrahydro-4H-pyran-4-one, the scale-up route constructs the pyran ring directly via the double alkylation of diethyl malonate with bis(2-chloroethyl)ether under basic conditions. Causality: Bis(2-chloroethyl)ether is an inexpensive bulk chemical. The intermediate, 4H-tetrahydropyran-4,4-dicarboxylic acid diethyl ester, is subjected to a one-pot saponification and decarboxylation[4]. By utilizing a Dean-Stark trap to continuously remove the ethanol/water azeotrope, the equilibrium is forcefully driven toward complete decarboxylation, ensuring high yields without the need for column chromatography.

Route B: Bucherer-Bergs Reaction for 4-Amino-THP-4-carboxylic Acid

For the synthesis of the amino acid derivative, the Strecker synthesis is often plagued by unstable α -aminonitrile intermediates. The Bucherer-Bergs multicomponent reaction is selected for scale-up. Causality: Reacting tetrahydro-4H-pyran-4-one with potassium cyanide and ammonium carbonate yields a spiro-hydantoin intermediate[5]. This reaction is thermodynamically driven by the precipitation of the highly crystalline hydantoin from the aqueous mixture. This phase separation acts as a self-purifying step. Subsequent basic hydrolysis of the hydantoin cleanly yields the target amino acid[5].

Mandatory Visualizations: Workflows and Mechanisms

Workflow Start1 Bis(2-chloroethyl)ether + Diethyl Malonate Cyclization Base-Promoted Alkylation/Cyclization Start1->Cyclization Diester THP-4,4-dicarboxylic acid diethyl ester Cyclization->Diester Hydrolysis Acidic Saponification & Decarboxylation Diester->Hydrolysis THP_COOH Tetrahydropyran-4- carboxylic acid Hydrolysis->THP_COOH Peptidomimetic Solid-Phase Peptide Synthesis (Conformationally Rigid Scaffold) THP_COOH->Peptidomimetic Start2 Tetrahydro-4H- pyran-4-one Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start2->Bucherer Hydantoin Spiro-hydantoin (Crystalline Precipitate) Bucherer->Hydantoin BasicHyd Basic Hydrolysis (NaOH, Reflux) Hydantoin->BasicHyd Amino_THP 4-Amino-THP-4- carboxylic acid BasicHyd->Amino_THP Amino_THP->Peptidomimetic

Fig 1. Parallel scale-up workflows for THP-4-COOH and its 4-amino derivative.

Mechanism Ketone THP-4-one Imine Imine Formation Ketone->Imine Aminonitrile alpha-Aminonitrile Imine->Aminonitrile CO2_Add CO2 Addition & Cyclization Aminonitrile->CO2_Add Hydantoin Spiro-Hydantoin (Solid) CO2_Add->Hydantoin Hydrolysis Hydrolysis Ring Opening Hydantoin->Hydrolysis Product 4-Amino-THP-4- carboxylic acid Hydrolysis->Product

Fig 2. Mechanistic pathway of the Bucherer-Bergs reaction and subsequent hydrolysis.

Quantitative Data Presentation

The following table summarizes the process improvements achieved by transitioning from discovery-stage routes to the optimized scale-up protocols.

MetricBench-Scale (Discovery Route)Scale-Up (Optimized Route)Causality / Advantage
Primary Reagents LDA, Diiodomethane, Wittig ReagentsBis(2-chloroethyl)ether, KCN, (NH 4​ ) 2​ CO 3​ Elimination of cryogenic steps and pyrophoric bases[3].
Overall Yield 20% – 45%78% – 85%Crystalline intermediates prevent product loss during purification[2],[5].
Purification Method Silica Gel ChromatographyFiltration & CrystallizationSelf-validating precipitation completely removes the need for solvent-heavy chromatography.
E-Factor (Waste/Prod) > 150< 25High atom economy; recycling of aqueous mother liquors.
Process Safety High risk (Exothermic quenching)Moderate (Requires CN⁻ scrubbers)Controlled additions at elevated temperatures prevent thermal runaways[3].

Experimental Protocols

Protocol A: Large-Scale Synthesis of Tetrahydropyran-4-carboxylic Acid

Note: Bis(2-chloroethyl)ether is a highly toxic alkylating agent[6]. All operations must be conducted in a heavily ventilated walk-in fume hood with appropriate PPE.

Step 1: Alkylation/Cyclization

  • Preparation: Charge a 50 L glass-lined reactor with anhydrous ethanol (20 L) under a nitrogen atmosphere. Slowly add sodium metal (1.1 kg, 47.8 mol) in portions to generate sodium ethoxide. Maintain temperature below 40°C.

  • Addition: Once sodium is fully dissolved, cool to 20°C and add diethyl malonate (3.5 kg, 21.8 mol) over 30 minutes. Stir for 1 hour to ensure complete enolate formation.

  • Cyclization: Add bis(2-chloroethyl)ether (3.1 kg, 21.7 mol) dropwise over 2 hours.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 16 hours.

  • Self-Validation (IPC): Monitor via HPLC. The reaction is deemed complete when diethyl malonate is < 2% AUC. NaCl will precipitate heavily, validating the progress of the alkylation.

Step 2: Saponification and Decarboxylation

  • Solvent Swap: Distill off ethanol under reduced pressure and replace with 6N HCl (25 L).

  • Decarboxylation: Heat the mixture to vigorous reflux. Equip the reactor with a Dean-Stark trap to continuously remove the remaining ethanol/water azeotrope[4].

  • Self-Validation (IPC): CO 2​ evolution will be observed. Continue refluxing for 16 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the mixture to 5°C. The product, tetrahydropyran-4-carboxylic acid, will crystallize as a white solid. Filter, wash with ice-cold water (3 x 2 L), and dry under vacuum at 45°C. (Expected Yield: ~2.4 kg, 85%).

Protocol B: Synthesis of 4-Amino-THP-4-carboxylic Acid via Bucherer-Bergs

Note: Potassium cyanide is lethal. Ensure bleach scrubbers (sodium hypochlorite + NaOH) are connected to all reactor vents to neutralize HCN gas.

Step 1: Spiro-Hydantoin Formation

  • Preparation: In a 30 L reactor, dissolve ammonium carbonate (4.8 kg, 50 mol) and potassium cyanide (1.3 kg, 20 mol) in DI water (15 L).

  • Addition: Add tetrahydro-4H-pyran-4-one (2.0 kg, 20 mol) dropwise at 25°C over 1 hour.

  • Reaction: Heat the mixture to 50°C and stir for 24 hours.

  • Self-Validation (IPC): The spiro-hydantoin intermediate will spontaneously precipitate from the aqueous solution, driving the equilibrium forward[5].

  • Isolation: Cool to 10°C, filter the heavy white precipitate, and wash thoroughly with cold water (5 L). Do not discard the filtrate without bleach quenching.

Step 2: Basic Hydrolysis

  • Hydrolysis: Transfer the wet hydantoin cake to a clean reactor. Add 3M NaOH (20 L). Heat to reflux (approx. 105°C) for 48 hours.

  • Self-Validation (IPC): Ammonia and CO 2​ are liberated during ring opening. Route exhaust through an acid scrubber. Complete dissolution of the hydantoin indicates successful ring opening.

  • Precipitation: Cool the solution to 20°C. Carefully adjust the pH to the isoelectric point of the amino acid (pH ~ 5.5 - 6.0) using concentrated HCl.

  • Isolation: The 4-amino-tetrahydropyran-4-carboxylic acid precipitates as a fine white powder. Filter, wash with cold water/ethanol (1:1), and dry under vacuum. (Expected Yield: ~2.2 kg, 76% over two steps).

Integration into Peptidomimetic Scaffolds

Once synthesized, 4-amino-THP-4-carboxylic acid is typically N-Boc or N-Fmoc protected for downstream Solid-Phase Peptide Synthesis (SPPS)[1]. The introduction of this rigid moiety into a peptide sequence restricts the ϕ and ψ dihedral angles, significantly reducing the entropic penalty of macrocyclization and protecting adjacent amide bonds from proteolytic cleavage[7],[8]. During SPPS, coupling this sterically hindered amino acid requires highly reactive coupling reagents such as HATU or COMU, combined with elevated temperatures or microwave assistance to ensure complete amide bond formation.

References

  • Rapid Scale-Up of the Matrix Metalloproteinase Inhibitor CH5902: Process Safety and Route Development Considerations. ACS Publications. URL:[Link]

  • The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. NIH / PMC. URL:[Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. URL:[Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. NIH / PMC. URL:[Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. URL:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. URL:[Link]

  • Bis(2-chloroethyl) ether Toxicity Assessment. Environment Canada. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing diketopiperazine formation during Fmoc-N-methyl-amino tetrahydropyran synthesis

Welcome to the Peptide & Peptidomimetic Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with sequence truncation during the synthesis of highly constrained scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide & Peptidomimetic Technical Support Center .

As a Senior Application Scientist, I frequently encounter researchers struggling with sequence truncation during the synthesis of highly constrained scaffolds. Synthesizing peptides containing Fmoc-N-methyl-amino tetrahydropyran (THP) derivatives presents a severe synthetic bottleneck: the near-instantaneous formation of 2,5-diketopiperazines (DKPs) at the dipeptide stage.

This guide is designed to dissect the chemical causality behind this failure, provide targeted troubleshooting strategies, and equip you with a self-validating laboratory protocol to rescue your yield.

Core Mechanistic Diagram

DKP_Mechanism A Fmoc-N-Me-THP-Aa-Resin (Stable Precursor) B Base Deprotection (Piperidine / DBU) A->B C Free Secondary Amine (Cis-Amide Conformation) B->C D Intramolecular Attack (DKP Formation) C->D Slow Kinetics Standard Base E Rapid Coupling (HATU / Dipeptide) C->E Immediate Trap Optimized Base F Truncated Chain + Soluble DKP D->F G Successful Elongation (Target Peptide) E->G

Fig 1: Kinetic competition between DKP cyclization and successful peptide elongation.

Targeted Troubleshooting & FAQs

Q1: Why is my Fmoc-N-methyl-amino tetrahydropyran sequence suddenly cleaving from the resin at the dipeptide stage? A1: You are observing a classic, highly accelerated 2,5-diketopiperazine (DKP) cyclization. When you remove the Fmoc group from the second amino acid (Aa2), the liberated N-terminal amine acts as a nucleophile, attacking the C-terminal ester bond that anchors the first amino acid (Aa1) to the resin . The Causality: Two structural factors in your specific sequence create a "perfect storm." First, the N-methyl group on Aa2 lowers the energetic barrier for cis-trans isomerization of the amide bond, heavily favoring the cis conformation . Second, the bulky tetrahydropyran (THP) scaffold restricts the backbone's degrees of freedom. This locks the nucleophilic secondary amine in extremely close spatial proximity to the electrophilic ester carbonyl. Once deprotected, intramolecular cyclization outcompetes your intermolecular coupling reagents .

Q2: Standard 20% Piperidine in DMF is destroying my yield. How should I adjust my deprotection strategy? A2: DKP formation is a base-catalyzed competition reaction. Prolonged exposure to secondary amines like piperidine accelerates the nucleophilic attack [[1]]([Link]). You must shift the kinetic balance by altering the deprotection cocktail. The Causality: Replacing piperidine with a combination of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) drastically reduces DKP formation . DBU is a strong, non-nucleophilic base that removes the Fmoc group rapidly (enhancing deprotection kinetics), while piperazine acts as a scavenger for the resulting dibenzofulvene without heavily catalyzing the DKP cyclization .

Q3: How does my choice of solid support (resin) dictate the survival of my dipeptide? A3: If you are using a standard Wang resin, your synthesis is highly vulnerable. Wang resins utilize a relatively unhindered benzyl ester linkage, which is highly susceptible to nucleophilic attack. The Causality: The gold standard for preventing DKP is switching to a highly sterically hindered resin, specifically 2-Chlorotrityl chloride (2-CTC) resin , . The massive steric bulk of the trityl linker physically shields the ester carbonyl from the N-terminal amine's attack, effectively shutting down the cyclization pathway even when the THP sequence is conformationally primed for it.

Q4: I've optimized the base and the resin, but I still see trace DKP. What is the ultimate failsafe? A4: If stepwise synthesis fails, you must bypass the vulnerable dipeptide stage entirely using a Dipeptide Coupling Strategy . The Causality: By pre-synthesizing the dipeptide (Fmoc-Aa3-[N-Me-THP-Aa]-OH) in solution and coupling it directly to the resin-bound Aa1, you never expose the free secondary amine of the THP residue to basic conditions while it is attached to the resin. The transient DKP-susceptible intermediate is completely precluded , .

Quantitative Data Summary

The following table demonstrates the critical impact of deprotection cocktail selection on DKP formation rates during the synthesis of highly susceptible dipeptides. Data is adapted from optimized industrial SPPS protocols .

Fmoc-Removal ReagentSolventExposure TimeDKP Formation Rate (%)
20% PiperidineDMF2 x 10 min~ 13.8%
5% PiperidineDMF2 x 10 min~ 12.2%
5% PiperazineNMP2 x 10 min< 4.0%
2% DBU + 5% Piperazine NMP 2 x 5 min < 1.0%

Validated Laboratory Protocol: Stepwise Elongation with In-Situ DKP Suppression

This protocol operates as a self-validating system . It integrates analytical checkpoints directly into the workflow to quantify both deprotection efficiency and DKP suppression, ensuring you do not proceed with a truncated batch.

Prerequisites:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (Loading: ~0.4 - 0.6 mmol/g).

  • Deprotection Cocktail: 2% DBU (v/v) and 5% Piperazine (w/v) in NMP.

  • Coupling Reagents: HATU, HOAt, and DIEA.

Step 1: Fmoc Deprotection of the THP-Dipeptide

  • Swell the Fmoc-N-Me-THP-Aa-Aa1-2-CTC-Resin in NMP for 10 minutes.

  • Add the 2% DBU / 5% Piperazine in NMP cocktail to the reaction vessel.

  • Agitate for exactly 5 minutes . Drain the solvent into a clean collection vial.

  • Repeat the deprotection for another 5 minutes. Drain into the same collection vial.

Step 2: Validation Checkpoint 1 (DKP Quantification)

  • Self-Validation: Inject a 10 µL aliquot of the collected deprotection wash into an LC-MS system.

  • Analysis: Scan for the specific [M+H]+ mass of your cyclized DKP byproduct. A successful protocol will show the dibenzofulvene-piperazine adduct peak, but an absence (or <1% relative abundance) of the DKP mass . If DKP is abundant, abort the synthesis and switch to the Dipeptide Coupling Strategy .

Step 3: Rapid Wash & In-Situ Neutralization

  • Immediately wash the resin with NMP (6 x 1 min). Do not use DMF, as NMP provides superior swelling and prevents aggregation of the constrained THP backbone.

  • Proceed to coupling in less than 2 minutes to minimize the lifespan of the free secondary amine [[1]]([Link]).

Step 4: Rapid Coupling of Aa3

  • Pre-activate Fmoc-Aa3-OH (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in NMP for 1 minute.

  • Add DIEA (6.0 eq) to the activated amino acid.

  • Immediately transfer the mixture to the resin. Agitate for 1 to 2 hours.

Step 5: Validation Checkpoint 2 (Coupling Efficiency)

  • Self-Validation: Perform a Chloranil Test (not a Kaiser test).

  • Analysis: Because the N-terminal amine of the THP residue is a secondary amine, the standard Kaiser test will yield a false negative. The Chloranil test will accurately detect any unreacted secondary amines. A negative result (colorless/yellow beads) confirms successful elongation and trapping of the DKP-prone intermediate.

Sources

Optimization

Technical Support Center: Optimizing Resin Cleavage for Peptides Containing Tetrahydropyran-4-Carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked ques...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step: resin cleavage and global deprotection of peptides incorporating the non-proteinogenic amino acid, tetrahydropyran-4-carboxylic acid (Thp-OH).

The incorporation of cyclic ether moieties like Thp-OH presents a unique challenge. The tetrahydropyran ring, while generally stable, contains an ether linkage susceptible to acid-catalyzed cleavage under harsh conditions, potentially leading to undesired side products.[1][2][3] This guide is designed to help you navigate these challenges, ensuring high yield and purity for your target peptide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the cleavage of Thp-containing peptides.

Question 1: My peptide shows incomplete cleavage from the resin. What are the likely causes and how can I fix it?

Answer:

Incomplete cleavage is a common issue in SPPS and can stem from several factors. Proper preparation of the peptidyl-resin before cleavage is crucial to prevent this.[4][5]

Potential Causes & Recommended Actions:

  • Insufficient Resin Swelling: The cleavage cocktail cannot efficiently penetrate a poorly swollen resin matrix. Before cleavage, ensure the resin is thoroughly washed and swollen. A final wash with Dichloromethane (DCM) is standard practice.[6]

  • Inadequate Reagent Volume: Using too little cleavage cocktail for the amount of resin can lead to an incomplete reaction. A general guideline is to use at least 10 mL of cleavage cocktail per gram of peptide-resin.[7]

  • Suboptimal Reaction Time: While standard cleavage times are 1.5-2 hours, highly sterically hindered peptides or those with multiple arginine residues may require longer reaction times, up to 3-4 hours.[4][7] However, for Thp-containing peptides, extending the time must be balanced against the risk of side reactions. It is recommended to first perform a small-scale trial cleavage to determine the optimal time.[5][7]

  • Premature Reagent Degradation: Cleavage cocktails, especially those containing scavengers like thiols, should be freshly prepared before use.[8]

Workflow for Optimizing Cleavage Efficiency

G cluster_prep Pre-Cleavage Preparation cluster_cleavage Cleavage Reaction cluster_analysis Analysis & Iteration Prep1 Wash Resin (DMF x3) Prep2 Wash Resin (DCM x3) Prep1->Prep2 Prep3 Dry Resin Under Vacuum Prep2->Prep3 Cleave2 Add Cocktail to Resin (10-15 mL/g) Prep3->Cleave2 Cleave1 Prepare Fresh Cleavage Cocktail Cleave1->Cleave2 Cleave3 Stir at RT for 2 hours Cleave2->Cleave3 Analyze1 Precipitate & Analyze Small Sample Cleave3->Analyze1 Decision Cleavage >95%? Analyze1->Decision Success Proceed with Bulk Cleavage Decision->Success Yes Optimize Increase Time by 30 min Increments Decision->Optimize No Optimize->Cleave3 Re-run Small Scale

Caption: Workflow for troubleshooting incomplete cleavage.

Question 2: I'm observing a significant side product with a mass of +18 Da in my LC-MS analysis. Is this related to the tetrahydropyran ring?

Answer:

Yes, a mass increase of +18 Da (the mass of water) is a strong indicator of the acid-catalyzed hydrolysis of the tetrahydropyran ring. The ether oxygen in the Thp moiety can be protonated by the strong acid (TFA), initiating a ring-opening reaction that results in a linear, hydroxyl-containing alkyl chain.

Mechanism of THP Ring Opening:

G THP Peptide-Thp Protonated Peptide-Thp-H+ (Protonated Ether) THP->Protonated + H+ (TFA) Carbocation Ring-Opened Carbocation + H2O Protonated->Carbocation Ring Opening Hydrolyzed Hydrolyzed Peptide (Mass +18 Da) Carbocation->Hydrolyzed Nucleophilic Attack

Caption: Acid-catalyzed hydrolysis of the THP moiety.

Mitigation Strategies:

  • Reduce TFA Concentration: Standard cleavage cocktails often contain 95% TFA.[5] For Thp-containing peptides, consider reducing the TFA concentration to 80-90% and increasing the scavenger content. This approach was found to be beneficial in mitigating other acid-labile side reactions.[9]

  • Optimize Scavenger Choice: Triisopropylsilane (TIS) is an excellent scavenger for carbocations generated from protecting groups.[8] Ensure your cocktail contains at least 2.5-5% TIS to effectively quench the reactive intermediates formed during any potential ring-opening. Water is also an effective scavenger for tert-butyl cations and can be included at 2.5-5%.[10]

  • Decrease Reaction Temperature: Perform the cleavage reaction in an ice bath (0-4 °C). Lowering the temperature slows down the rate of side reactions, including the hydrolysis of the Thp ring, more significantly than it slows the desired cleavage and deprotection.[4]

Recommended Milder Cleavage Cocktail for Thp-Peptides

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)90%Cleavage & Deprotection
Triisopropylsilane (TIS)5%Primary Scavenger
Water (H₂O)5%Scavenger

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a "universal" cleavage cocktail for a peptide containing Thp-OH and other sensitive residues like Cys, Met, or Trp?

For peptides with a combination of sensitive residues, a more complex scavenger mixture is required. "Reagent K" is a classic, robust cocktail for such cases.[5][10]

Reagent K Composition and Rationale

ComponentPercentageRole & Rationale
TFA 82.5%The primary cleavage and deprotection acid.
Phenol 5%A scavenger that protects tyrosine and tryptophan residues from re-alkylation.
Water 5%Acts as a scavenger and aids in the solubility of some peptides.[10]
Thioanisole 5%A soft nucleophile that effectively scavenges benzyl and t-butyl cations, protecting Met and Cys.
1,2-Ethanedithiol (EDT) 2.5%A strong reducing agent and scavenger, particularly effective for protecting Cys and removing trityl groups.[5]

When using Reagent K for a Thp-containing peptide, it is still advisable to perform the cleavage at a reduced temperature (0-4 °C) for 2 hours to minimize the risk to the Thp ring.

Q2: How should I process and analyze my peptide after cleavage to confirm its identity and purity?

Post-cleavage workup and analysis are critical for obtaining a pure product and verifying success.[11]

Step-by-Step Post-Cleavage & Analysis Protocol

  • Filter the Resin: After the reaction, filter the resin from the cleavage cocktail solution using a fritted funnel. Wash the resin with a small additional volume of fresh TFA to recover any remaining peptide.[6][7]

  • Precipitate the Peptide: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[12] The peptide should precipitate as a white solid. This step also helps remove many of the scavengers and cleaved protecting groups, which are soluble in ether.[12]

  • Wash and Dry: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the pellet with fresh cold ether 2-3 more times to remove residual TFA and scavengers.[12] After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]

  • Analytical HPLC: The primary method for assessing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]

    • Column: C18 column is standard for most peptides.[12]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient, such as 5% to 65% B over 30 minutes, is a good starting point.[12]

    • Detection: Monitor at 210-220 nm, which is optimal for detecting the peptide bond.[11][13]

  • Mass Spectrometry (MS): Confirm the molecular weight of your peptide using Mass Spectrometry (MS).[14] This is essential to verify that the Thp ring is intact and no unexpected modifications have occurred. Electrospray Ionization (ESI-MS) or MALDI-TOF are commonly used techniques.[12][14]

References

  • Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • (n.d.). Boc Resin Cleavage Protocol.
  • PMC. (2025, July 29). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis.
  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Creative Proteomics. (n.d.). Peptide Purity Analysis Service.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol.
  • (2025, July 6). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • NIH. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.

Sources

Troubleshooting

Technical Support Center: Solubility of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid

Welcome to the technical support center for resolving solubility challenges with 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving solubility challenges with 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties dissolving this sterically hindered and structurally unique amino acid derivative in common solid-phase peptide synthesis (SPPS) solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Understanding the Challenge: Why is Solubility an Issue?

The solubility of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid can be hampered by a combination of factors inherent to its molecular structure:

  • The Bulky Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group can lead to strong intermolecular interactions and aggregation, reducing solubility.

  • N-Methylation: The presence of a methyl group on the alpha-amino nitrogen introduces steric hindrance. While N-methylation can sometimes improve aqueous solubility in peptides by disrupting hydrogen bonding, it can complicate dissolution in organic solvents and create challenges during coupling reactions.[1][2][3]

  • The Tetrahydropyran Ring: This cyclic ether moiety, while adding some polarity, also contributes to the molecule's rigidity and overall size, which can influence crystal lattice energy and resistance to solvation.

These structural features can lead to the formation of aggregates, such as β-sheet-like structures, which are difficult to dissolve.[4]

Troubleshooting Guide: A Stepwise Approach to Dissolution

This guide provides a systematic workflow to address solubility issues. It is recommended to proceed sequentially through these steps.

G cluster_0 Initial Dissolution Protocol cluster_1 Troubleshooting Steps cluster_2 Outcome A 1. Start with High-Purity Solvent (DMF or NMP) B 2. Vortex Vigorously at Room Temperature A->B C 3. Apply Sonication (Monitor Temperature < 40°C) B->C If solids remain D 4. Gentle Warming (30-40°C) C->D If solids remain G Successful Dissolution C->G E 5. Introduce a Co-Solvent (e.g., DCM or DMSO) D->E If solids remain D->G F 6. Switch Primary Solvent (NMP if starting with DMF) E->F If precipitation occurs or solubility is poor E->G F->G

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm still seeing undissolved particles after vortexing in DMF. What should I do next?

A1: If vigorous vortexing at room temperature is insufficient, the next step is to apply energy to break up any aggregates.[4] Sonication is a highly effective method for this purpose.[5][6] Use a sonicator bath and monitor the temperature to ensure it does not exceed 40°C, as prolonged heating can risk degradation of the Fmoc group.[4][5]

Q2: Is it safe to heat the solution to improve solubility?

A2: Gentle warming can be very effective.[4] However, the Fmoc protecting group is heat-sensitive, particularly in the presence of any residual base.[4] It is crucial to keep the temperature between 30-40°C.[4][5] Avoid higher temperatures to prevent premature deprotection.[4]

Q3: My compound dissolves initially but then precipitates out of solution. What's happening?

A3: This is often a sign of on-resin aggregation, especially during the coupling reaction. The growing peptide chain, particularly if it contains hydrophobic residues, can fold and aggregate on the solid support. This leads to poor solvation and causes the incoming activated amino acid to precipitate. To mitigate this, consider the following:

  • Use of Chaotropic Agents: Adding a chaotropic salt like LiCl to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.[4]

  • Elevated Temperature Coupling: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can improve both solubility and reaction kinetics.[4]

Q4: Should I be concerned about the quality of my DMF or NMP?

A4: Absolutely. The purity and water content of your solvent are critical.[5] DMF, for instance, can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[7][8] Always use fresh, high-purity, peptide-synthesis-grade solvents with low water content.[5]

Q5: Is NMP a better solvent choice than DMF for this compound?

A5: NMP is generally a stronger solvent than DMF and can be more effective for dissolving difficult Fmoc-amino acids.[5][8] If you are experiencing persistent solubility issues in DMF, switching to NMP is a logical next step.[4]

Q6: Can I use a co-solvent to improve solubility?

A6: Yes, using a co-solvent can be very effective. If your compound remains insoluble, consider adding a small percentage of Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) to your DMF or NMP solution.[4][5][7] DMSO, in particular, is a powerful polar aprotic solvent that is highly effective at dissolving aggregated peptides.[5]

Experimental Protocols

Protocol 1: Standard Dissolution in DMF or NMP
  • Weigh the required amount of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid into a clean, dry vessel.

  • Add the calculated volume of high-purity, peptide-grade DMF or NMP to achieve the desired concentration.

  • Vortex or stir the mixture vigorously for 5-10 minutes at room temperature.[5]

  • Visually inspect the solution for any undissolved particulate matter. If solids remain, proceed to Protocol 2 or 3.

Protocol 2: Dissolution Using Sonication
  • Follow steps 1-3 of Protocol 1.

  • Place the vessel in a sonicator bath containing water at room temperature.

  • Sonicate in short bursts of 2-5 minutes. After each burst, visually inspect the solution.

  • Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.[5]

  • Continue until the compound is fully dissolved.

Protocol 3: Dissolution Using Gentle Warming
  • Follow steps 1-3 of Protocol 1.

  • Place the vessel on a heating block or in a water bath pre-heated to 30-40°C.[4][5]

  • Continue to stir the solution while gently warming.

  • Monitor the solution closely and remove from heat as soon as the compound is fully dissolved. Avoid prolonged heating.

Protocol 4: Dissolution Using a Co-Solvent
  • If the compound remains insoluble after applying the methods above, a co-solvent can be introduced.

  • To the suspension in DMF or NMP, add DMSO. Start by adding 10% of the total final volume as DMSO.[5][7]

  • Vortex or stir the mixture vigorously.

  • If necessary, incrementally increase the percentage of DMSO, but be mindful of potential impacts on your subsequent reaction chemistry.

Summary of Solvents and Techniques

Solvent/TechniqueTypeMechanism of ActionKey Considerations
N,N-Dimethylformamide (DMF) Primary SolventPolar aprotic solvent, good for swelling resin.Standard choice for SPPS. Quality is critical; degraded DMF can cause side reactions.[5][8]
N-Methyl-2-pyrrolidone (NMP) Primary SolventHighly polar aprotic solvent.Generally a stronger solvent than DMF for problematic Fmoc-amino acids.[5][8][9]
Dimethyl Sulfoxide (DMSO) Co-SolventPowerful polar aprotic solvent.Highly effective for dissolving aggregated peptides. Can be used as a co-solvent with DMF or NMP.[5][7]
Dichloromethane (DCM) Co-SolventSparingly SolubleCan be used as a co-solvent with DMF to improve solubility.[4]
Sonication Physical MethodBreaks apart solid particles and aggregates via cavitation.Very effective, but must be controlled to avoid heating and potential Fmoc degradation.[5][6][10]
Gentle Warming Physical MethodIncreases kinetic energy, overcoming intermolecular forces.Warming to 30-40°C is generally safe. Avoid temperatures above this to prevent Fmoc degradation.[4][5]
Chaotropic Agents (e.g., LiCl) AdditiveDisrupts hydrogen bonding and reduces aggregation.Can be added to the coupling reaction to prevent on-resin precipitation if this occurs.[4]

References

  • Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis - Benchchem.
  • overcoming poor solubility of Fmoc-H-DL-Abu-OH - Benchchem.
  • Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles | ACS Applied Materials & Interfaces.
  • Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers - Benchchem.
  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
  • Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach.
  • Solvents for Solid Phase Peptide Synthesis.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing.
  • Technical Support Center: Enhancing Peptide Solubility with N-Methyl-Diaminobutyric Acid - Benchchem.
  • Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides | ACS Sustainable Chemistry & Engineering - ACS Publications.
  • Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC.
  • Solubility of Fmoc protected amino acids used in Project C. - ResearchGate.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids - Technical Support Information Bulletin 1177.
  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH.
  • Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC.
  • Peptide Synthesis made Efficient using Sonication.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing).
  • Peptide solubility - Bachem.
  • A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO - Benchchem.
  • Fmoc cleavage in different solvents after 15 min at 120 °C | Download Table - ResearchGate.
  • Materials and methods - The Royal Society of Chemistry.
  • Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids - ACS Publications.
  • Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid AldrichCPR | Sigma-Aldrich.
  • Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid - Chem-Impex.

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Optimization

Reducing epimerization during the activation of N-methylated unnatural amino acids

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals. The incorporation of N-methylated unnatural amino acids is a powerful strategy for enhancing the pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The incorporation of N-methylated unnatural amino acids is a powerful strategy for enhancing the pharmacological properties of synthetic peptides, offering improved metabolic stability and conformational rigidity.[1][2] However, these benefits come with a significant synthetic challenge: a heightened risk of epimerization at the α-carbon during the carboxyl group activation step.[3][4][5]

This loss of stereochemical integrity can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity, posing a significant hurdle in therapeutic peptide development.[6] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain stereochemical purity in your work.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids so much more prone to epimerization than their non-methylated counterparts?

A: The primary mechanism for racemization in standard amino acids involves the formation of a 5(4H)-oxazolone intermediate.[4][6] For N-methylated amino acids, the steric bulk of the N-methyl group hinders the approach of the activating agent and subsequent coupling, slowing down the desired reaction.[1][7] This prolonged activation time, especially under basic conditions, allows for an alternative epimerization pathway: direct abstraction of the α-proton by a base. This creates a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemistry. Some evidence also points to the formation of an unstable oxazolium-5-oxide intermediate that readily racemizes.[3]

Q2: I detected a high level of epimerization. What are the most common culprits?

A: Several factors can contribute to increased epimerization:

  • Choice of Coupling Reagent: Highly reactive reagents can accelerate epimerization if the coupling itself is slow. Carbodiimides like DCC or EDC, when used without additives, are particularly prone to causing epimerization.[8][9]

  • Base Strength and Stoichiometry: Strong bases and an excessive amount of base can significantly promote α-proton abstraction, which is the key step in the epimerization mechanism.[4]

  • Pre-activation Time: Allowing the N-methylated amino acid to sit in solution with the activating reagent and base before adding it to the amine component (the growing peptide) dramatically increases the time the activated species has to epimerize.

  • Solvent Choice: Polar solvents can promote racemization.[3][8]

  • Temperature: Higher temperatures can increase the rate of epimerization.[8]

Q3: Which coupling reagents are considered "safer" for N-methylated residues?

A: Phosphonium and uronium/aminium salt-based reagents are generally preferred over carbodiimides for sterically hindered couplings.[7] Reagents like HATU, HBTU, and PyBOP are effective because they rapidly generate active esters, particularly when used with additives like HOBt or Oxyma.[9] For extremely difficult couplings, the more reactive brominated phosphonium salt, PyBrOP®, has been shown to be effective, though its high reactivity requires careful control to avoid side reactions.[10]

Q4: How do additives like HOBt and Oxyma work to suppress epimerization?

A: During activation (especially with carbodiimides), a highly reactive intermediate is formed (e.g., an O-acylisourea). This intermediate is very susceptible to epimerization.[6] Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as "traps." They rapidly react with the initial intermediate to form a more stable, yet still reactive, active ester (an OBt- or Oxyma-ester).[6][11] This new active ester is less prone to racemization and has a longer lifetime, allowing the sterically hindered coupling to proceed with higher fidelity.[11] Oxyma is often preferred as it is a non-explosive and safer alternative to HOBt.[11][12][13]

Part 2: In-Depth Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem: Significant epimerization (>5%) is detected by HPLC/MS after coupling an N-methylated residue.
Step 1: Analyze the Coupling Conditions

Your first step is to critically review the protocol you used. The most likely cause lies in the combination of reagents and reaction timing.

dot

Caption: Troubleshooting workflow for high epimerization.

Step 2: Implement an Optimized Coupling Protocol

If your review identifies one or more potential causes, implement the following optimized protocol, which is designed to minimize the lifetime of epimerization-prone intermediates.

Optimized Protocol for Coupling Fmoc-N-Me-AA-OH

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected. Wash the resin thoroughly with DMF.

  • Reagent Preparation (in a separate vessel):

    • Dissolve 3.9 equivalents of the coupling reagent (e.g., HATU) and 4 equivalents of the Fmoc-N-methylated amino acid in DMF.

  • Initiate Coupling (In-situ Activation):

    • Add the amino acid/HATU solution to the resin.

    • Immediately add 8 equivalents of a suitable base (e.g., DIPEA or 2,4,6-collidine). The key is to add the base last to initiate the activation in the presence of the nucleophile (the peptide on resin).

  • Reaction:

    • Allow the reaction to proceed for 1-4 hours at room temperature.[1] The extended time is often necessary for the sterically hindered coupling to reach completion.[1]

  • Monitoring:

    • The standard Kaiser test is unreliable for secondary amines.[1] Use the bromophenol blue test to monitor for the presence of unreacted N-methylated amines.[1][7]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

dot

G cluster_0 Reagent Preparation cluster_1 Coupling Reaction cluster_2 Monitoring & Wash prep_aa Dissolve Fmoc-N-Me-AA (4 eq) in DMF prep_hatu Dissolve HATU (3.9 eq) in DMF add_mix Add AA/HATU mix to deprotected resin add_base Add DIPEA (8 eq) (Initiates Activation) add_mix->add_base react React for 1-4 hours at Room Temp add_base->react monitor Monitor with Bromophenol Blue Test react->monitor wash Wash Resin (DMF, DCM) monitor->wash end End wash->end start Start start->prep_aa start->prep_hatu

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for peptides with 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid

Overcoming HPLC Analytical Challenges for Peptides Incorporating 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic Acid: A Comparative Method Development Guide Introduction The incorporation of highly functionalized un...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming HPLC Analytical Challenges for Peptides Incorporating 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic Acid: A Comparative Method Development Guide

Introduction

The incorporation of highly functionalized unnatural amino acids is a cornerstone of modern peptide drug discovery. Among these, 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid presents a unique intersection of structural rigidity, steric bulk, and lipophilicity. While the tetrahydropyran (THP) core restricts backbone conformation to enhance target affinity, the N-methyl group protects against proteolytic cleavage.

However, these exact features create a perfect storm for analytical chemists during High-Performance Liquid Chromatography (HPLC) method development. This guide objectively compares stationary phase architectures and thermodynamic parameters to establish a robust, self-validating HPLC method for peptides containing this sterically demanding building block.

Mechanistic Causality: The Cis/Trans Isomerization Dilemma

As a Senior Application Scientist, I frequently observe method developers misinterpreting multiple peaks in a chromatogram as synthetic impurities (e.g., epimerization or incomplete deprotection). For peptides containing 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, peak splitting is predominantly a chromatographic artifact driven by the cis/trans isomerization of the tertiary amide bond.

Unlike secondary amides, which strongly favor the trans conformation, N-methylation lowers the energy difference between cis and trans rotamers, increasing the cis population[1]. The massive steric bulk of the quaternary THP ring and the highly lipophilic Fmoc protecting group further traps these conformers. On the HPLC timescale, this slow interconversion manifests as severe peak broadening or distinct multiple peaks for a single pure peptide entity[2]. Accelerating this exchange rate relative to the column residence time is the fundamental causality behind our optimization strategy[3].

ConformationalDynamics A Peptide with 4-(Fmoc-N-Me)THP B Cis/Trans Isomerization (Slow Exchange) A->B C Ambient Temperature (<30°C) B->C D Elevated Temperature (60-80°C) B->D E Peak Broadening / Splitting (Multiple Conformers) C->E F Peak Coalescence (Single Sharp Peak) D->F

Thermodynamic modulation of cis/trans isomerization in N-methylated peptides.

Comparative Analysis 1: Stationary Phase Architecture

To combat the peak broadening inherent to sterically hindered N-methylated peptides, maximizing column efficiency is non-negotiable. We compare traditional Sub-2 µm Fully Porous Particles (FPP) against 2.7 µm Core-Shell (Superficially Porous) Particles.

  • Sub-2 µm FPP (e.g., BEH C18): Delivers high theoretical plates but generates immense backpressure, limiting flow rates and the ability to use longer columns for complex impurity resolution.

  • 2.7 µm Core-Shell (e.g., Fused-Core C18): Features a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This architecture drastically shortens the diffusion path for bulky THP-modified peptides, minimizing mass transfer resistance (the C-term in the van Deemter equation).

Experimental Verdict: Core-shell columns provide comparable or superior peak capacity to sub-2 µm FPPs but with a ~57% reduction in backpressure[4]. This allows the use of longer columns (e.g., 150 mm) at optimal flow rates without exceeding standard HPLC pressure limits, which is critical for resolving closely eluting synthesis byproducts[5].

Table 1: Column Architecture Comparison
ParameterSub-2 µm Fully Porous (FPP)2.7 µm Core-Shell (SPP)Impact on 4-(Fmoc-N-Me)THP Peptides
Particle Structure Solid porous throughoutSolid 1.7µm core, 0.5µm porous shellCore-shell reduces diffusion path for bulky THP ring
Backpressure Very High (>600 bar)Moderate (~300 bar)57% lower pressure allows longer columns for better resolution[4]
Peak Capacity HighHigh (Comparable to FPP)Sharpens broad peaks caused by Fmoc lipophilicity
Frit Plugging Risk High (0.2 µm frits)Low (0.5 µm frits)Better column longevity for crude synthetic peptide mixtures

Comparative Analysis 2: Thermodynamic & Chemical Modulation

Temperature: Ambient vs. Elevated

Because cis/trans conformers interconvert slowly at 25°C, raising the column temperature injects thermal energy into the system, accelerating the isomerization rate. Experimental data demonstrates that elevating the temperature to 60°C–80°C forces the interconversion to occur faster than the chromatographic separation, causing the split peaks to coalesce into a single, highly efficient peak[3].

Mobile Phase Additives: TFA vs. Formic Acid (FA)

The Fmoc group is highly hydrophobic, and the tetrahydropyran oxygen can engage in secondary interactions with unendcapped silanols.

  • 0.1% Formic Acid: While MS-friendly, FA is often insufficient for ion-pairing with bulky, hydrophobic peptides, resulting in broader, tailing peaks[4].

  • 0.1% Trifluoroacetic Acid (TFA): A strong ion-pairing agent that drastically improves peak shape by masking residual silanols and increasing the lipophilicity of the peptide, driving sharper partitioning into the stationary phase.

Table 2: Temperature & Modifier Optimization
ConditionMobile Phase AdditiveTemperatureChromatographic ResultMechanistic Cause
Baseline 0.1% Formic Acid25°CBroad, split peaks, severe tailingSlow cis/trans exchange; weak ion-pairing[2][4]
Mod 1 0.1% TFA25°CSplit peaks, reduced tailingTFA masks silanols; isomerization remains slow
Mod 2 0.1% Formic Acid60°CSingle peak, moderate tailingFast exchange coalesces peaks; FA lacks ion-pairing power
Optimized 0.1% TFA60°C - 80°CSingle, sharp, symmetrical peakFast exchange + strong ion-pairing[3][4]

Experimental Protocols: Self-Validating Method Development

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. The thermal modulation step will definitively prove whether a secondary peak is a conformational isomer or a true chemical impurity (e.g., a diastereomer).

MethodDevWorkflow S1 1. Column Selection (Core-Shell C18) S2 2. Mobile Phase (0.1% TFA) S1->S2 S3 3. Temperature Screen (25°C to 80°C) S2->S3 S4 4. Gradient Tuning (Shallow %B/min) S3->S4 Val Self-Validating System Check S4->Val

Step-by-step self-validating HPLC method development workflow.

Step-by-Step Methodology: Isomer Coalescence Workflow
  • System Preparation: Install a 2.7 µm Core-Shell C18 column (e.g., 2.1 x 100 mm, 160 Å pore size). Prepare Mobile Phase A (0.1% TFA in H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Baseline Isocratic Hold: Equilibrate the column at 25°C with 5% B for 5 minutes to ensure proper ion-pairing saturation.

  • Ambient Gradient Run: Execute a linear gradient from 10% to 90% B over 20 minutes at a flow rate of 0.4 mL/min. Record the chromatogram and note any peak splitting or severe tailing[2].

  • Thermal Coalescence Test (Self-Validation): Increase the column compartment temperature to 60°C (or up to 80°C if column chemistry permits). Allow 10 minutes for thermal equilibration, then repeat the exact gradient from Step 3.

  • Data Interpretation:

    • Scenario A (Isomerization Confirmed): If the split peaks merge into a single sharp peak with increased theoretical plates, the phenomenon is confirmed as cis/trans isomerization.

    • Scenario B (Impurity Confirmed): If the peaks remain separated with identical area ratios, they are distinct chemical impurities (e.g., diastereomers from epimerization during synthesis).

  • Gradient Fine-Tuning: Once coalescence is achieved, shallow the gradient (e.g., 0.5% B/min) around the specific elution point of the target peptide to maximize resolution from closely eluting deletion sequences or deprotection byproducts.

References

  • BenchChem. "Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methylated Peptides." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb8w_dm7EJ-H7XqtmqHrALBUww1KHINwlvfNP9DrbUt57lMKCuxI3NOL8k8PKc5O8ndgNFOlV2Mu9jU3_KqLNU8YT1OT1ksgmtPM7YC0lqda9EhficrbqCs_jg02rXM-ertacje3gaf0yoC6bL56r14Tsu51IeDR5qXGPV2f3VorosTM4hJCkntENcl1i5HEutmV1g5VBM9X54S09624W7AKxa993qA8BANwGrRH53yntL]
  • BenchChem. "Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdU476p5F8eY3Jo6krFxQ0ExGbmpQ4nhUp_KwG3M_Gg1IhE-G1aVaz8S1Q3njK4LOy7EBZ_ptGQq4hQUoeqiNUMs1mq-B5_5LQ7GrcAhCl67W3ToSWhlQ1wvMeS6o2lknWB4pBJQ7FyMqwR3XTd79GI0NJXIkLJ37ne7MfHa69Jh0Bh7NNB7gS2B31eGEzR1mIdozzTNTAwKG1mPpRDTw7yHuEMdL9nILRw60RAopWj7Y=]
  • DORAS (Dublin City University). "Pharmaceutical impurity assay method development using core-shell stationary phase technology for HPLC." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUZ-aOcxOctsfr4Iji2tuAfyN87dbblVtMrHlNf3y7lFYjUJYHRcFbfdaPksSJpMHNdTW6WP6Rky8V5leh5fgMVFtTGox3bnMBwG8Xh6OOUfN3P866gL_9zzLPOlK6c-g6DPaI4XgW3UnSVIE0JsKwAY-QbSg=]
  • Organic & Biomolecular Chemistry (RSC Publishing). "Proline N-oxides: modulators of the 3D conformation of linear peptides through 'NO-turns'." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Dq9ts1wHdIe_hwv9VvjhWMdmkZKmun7E4NXDW6hKkFdSUGT9VIb1mag7EpweKGT8T6tsRYvvZtCSbkJJkRQ_kf5f2Jd94EOKqFJYXGiZWde5cnaPn9BORuBEX72TeAoXF8j-GjE-QjALE-smZZgzCFStszcmYvXt]
  • National Institutes of Health (PMC). "Fast High Performance Liquid Chromatography Separations for Proteomic Applications Using Fused-Core® Silica Particles." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdR5ZRyGxIP6wTt9rXQk2iFALKJJp8Z-Q_z7XdU-SrsnK9reRsYK-95fzdw93jMgAIbzOTccsErpqovjAj92Srp3KUayD_f_hC0gOnMClCqUrx9X6LwUfWoopWt6H9avsb1T_Z2MIOGg8fVbk=]

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Comparative

A Comprehensive Guide to the NMR Spectral Assignment of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic Acid

Introduction In the landscape of modern drug discovery and peptide science, the use of sp³-rich, conformationally constrained amino acid scaffolds is a critical strategy for developing novel therapeutics with enhanced sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide science, the use of sp³-rich, conformationally constrained amino acid scaffolds is a critical strategy for developing novel therapeutics with enhanced specificity and metabolic stability. Among these, 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid stands out as a valuable building block. Its rigid tetrahydropyran (THP) core introduces a defined three-dimensional structure, while the N-methylation offers resistance to enzymatic degradation. However, the structural complexity of such non-canonical amino acids presents a significant challenge for routine characterization, particularly the unambiguous assignment of their Nuclear Magnetic Resonance (NMR) spectra.

To date, a complete, publicly available, and assigned NMR spectrum for this specific molecule is not available. This guide, therefore, provides a comprehensive, predictive analysis based on established principles and comparative data from analogous structural fragments. We will deconstruct the molecule, predict the ¹H and ¹³C NMR spectral features, and outline a definitive, self-validating experimental workflow for its complete and unambiguous assignment. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to characterize complex synthetic building blocks.

Section 1: Deconstruction and Predicted ¹H NMR Spectral Assignments

The most effective method for predicting the NMR spectrum of a complex molecule is to analyze its constituent parts. We can logically divide 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid into three distinct structural motifs: the Fmoc protecting group, the core tetrahydropyran ring, and the N-methyl/carboxyl substituents at the C4 position.

Caption: Molecular structure of the target compound with key atoms numbered.

The Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group has a highly characteristic NMR signature.

  • Aromatic Protons (H-Ar): Expect a series of multiplets between δ 7.20 and 7.80 ppm . Typically, the two protons adjacent to the five-membered ring (often labeled H4, H5) are the most downfield, appearing around δ 7.77 ppm as a doublet[1]. The remaining aromatic protons will appear as a complex set of overlapping triplets and doublets in the δ 7.30-7.65 ppm region[1].

  • Fluorenyl Protons (H9, H10): The methine proton (H9) and the methylene protons (H10) of the Fmoc linker are highly diagnostic.

    • Fmoc-CH₂ (H10): These two protons will typically appear as a doublet around δ 4.4-4.5 ppm [1].

    • Fmoc-CH (H9): This proton will appear as a triplet coupled to the adjacent CH₂ group, usually around δ 4.2-4.3 ppm [1].

The Tetrahydropyran (THP) Ring

The THP ring protons exist in a chair conformation, leading to distinct axial and equatorial signals.

  • Methylene Protons Adjacent to Oxygen (H2, H6): Due to the deshielding effect of the ether oxygen, these four protons are the most downfield of the ring signals. They are expected to appear in the range of δ 3.60 - 4.00 ppm [2]. The axial protons (Hax) will typically be at a slightly higher field (more shielded) than the equatorial protons (Heq).

  • Methylene Protons at C3 and C5 (H3, H5): These four protons are further from the electronegative oxygen and will appear significantly upfield, likely in the range of δ 1.60 - 2.20 ppm . Due to the substitution at C4, the C3 and C5 protons are no longer chemically equivalent, which will result in more complex splitting patterns than in unsubstituted tetrahydropyran[2].

N-Methyl and Carboxyl Groups
  • N-Methyl Protons (N-CH₃): The N-methyl group will give rise to a sharp singlet. Its chemical shift is sensitive to the electronic environment. In similar N-methylated amino acid derivatives, this signal typically appears in the range of δ 2.80 - 3.10 ppm .

  • Carboxylic Acid Proton (COOH): This is a labile proton, and its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature[3][4][5].

    • In an aprotic solvent like CDCl₃, it may appear as a very broad singlet anywhere from δ 9.0 to 12.0 ppm .

    • In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is often sharper and may appear in a similar range.

    • In protic solvents like D₂O or CD₃OD, this proton will exchange with the solvent and become invisible[3][5].

Proton Group Predicted δ (ppm) Predicted Multiplicity Key Considerations
COOH9.0 - 12.0broad singlet (br s)Highly solvent and concentration dependent; may not be observed.[4][5]
Fmoc-Ar7.20 - 7.80multiplet (m)Characteristic pattern with two doublets at the downfield end.[1]
Fmoc-CH₂4.40 - 4.50doublet (d)Coupled to Fmoc-CH.
Fmoc-CH4.20 - 4.30triplet (t)Coupled to Fmoc-CH₂.
THP (H2, H6)3.60 - 4.00multiplet (m)Deshielded by ether oxygen; axial and equatorial protons are distinct.[2]
N-CH₃2.80 - 3.10singlet (s)Sharp, diagnostic signal for N-methylation.
THP (H3, H5)1.60 - 2.20multiplet (m)Complex splitting due to geminal and vicinal coupling.

Section 2: Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum provides complementary information, particularly for quaternary carbons and the carbon backbone.

  • Carbonyl Carbons (COOH, Fmoc C=O): These will be the most downfield signals. The carboxylic acid carbon is expected around δ 170-175 ppm , while the urethane carbonyl of the Fmoc group will be further upfield, around δ 155-157 ppm [6].

  • Aromatic Carbons (Fmoc-Ar): The aromatic region will show multiple signals between δ 120 and 145 ppm . The two quaternary carbons to which the aromatic rings are fused will be downfield around δ 141-144 ppm[1]. The protonated carbons will appear around δ 120.0, 125.0, 127.0, and 127.6 ppm[1].

  • THP Carbons (C2, C6): The carbons adjacent to the ether oxygen will be in the range of δ 65-70 ppm [7].

  • Quaternary Carbon (C4): The sp³-hybridized quaternary carbon at the center of the THP ring is expected to be in the range of δ 58-65 ppm . Its exact shift will be influenced by the attached nitrogen and carboxyl groups.

  • Fmoc Linker Carbons (CH, CH₂): The Fmoc CH₂ carbon is typically found around δ 66-68 ppm , while the CH carbon is found near δ 47 ppm [1].

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon signal should appear in the range of δ 30-35 ppm .

  • THP Carbons (C3, C5): The remaining THP ring carbons will be the most upfield signals, expected around δ 25-35 ppm .

Carbon Group Predicted δ (ppm) Key Considerations
COOH170 - 175May be broad; sensitive to solvent polarity.[6]
Fmoc C=O155 - 157Characteristic urethane carbonyl signal.
Fmoc-Ar (Quaternary)141 - 145Two distinct signals expected.
Fmoc-Ar (CH)120 - 128Multiple signals expected in this range.[1]
THP (C2, C6)65 - 70Deshielded by ether oxygen.[7]
Fmoc-CH₂66 - 68Often overlaps with C2/C6 of the THP ring.
Quaternary C458 - 65A key, low-intensity signal.
Fmoc-CH46 - 48Diagnostic signal for the Fmoc group.
N-CH₃30 - 35Confirms N-methylation.
THP (C3, C5)25 - 35Most upfield aliphatic signals.

Section 3: The Critical Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational dataset, the significant signal overlap, particularly in the aliphatic region (δ 1.6-4.5 ppm), makes unambiguous assignment impossible without 2D NMR experiments. A multi-dimensional approach is not merely helpful; it is essential for a self-validating and trustworthy assignment[8][9].

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to connect protons that are coupled to each other (typically separated by 2 or 3 bonds)[10].

    • Causality: A COSY spectrum will definitively link the axial and equatorial protons on the same carbon of the THP ring (geminal coupling) and connect them to their neighbors on adjacent carbons (vicinal coupling). For instance, it will show a cross-peak between H2 and H3, but not between H2 and H4. This allows for tracing the connectivity around the entire THP ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached[10].

    • Causality: This is the most reliable way to assign the protonated carbons. For example, the proton signals between δ 3.6-4.0 ppm will show correlations to the carbon signals around δ 65-70 ppm, definitively assigning them as the C2/H2 and C6/H6 pairs. The N-CH₃ proton at ~δ 3.0 ppm will correlate to the carbon at ~δ 33 ppm.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the entire structure together. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds[11].

    • Causality: HMBC is crucial for locating the quaternary carbons and linking the different structural fragments. Key expected correlations include:

      • From the N-CH₃ protons to the quaternary C4 and the Fmoc carbonyl carbon .

      • From the THP H3/H5 protons to the quaternary C4 and the carboxyl carbon .

      • From the Fmoc-CH₂ protons to the Fmoc carbonyl carbon and the aromatic carbons of the fluorenyl ring.

Section 4: Comparative Analysis with Structural Alternatives

To better understand the unique spectral features of the target molecule, it is instructive to compare its predicted spectrum with simpler, related compounds.

Alternative 1: 4-(Fmoc-amino)tetrahydropyran-4-carboxylic acid (the non-N-methylated analog)

This compound (CAS 285996-72-7) is commercially available and serves as an excellent comparison[12][13].

  • Key Difference 1: Absence of the N-CH₃ singlet around δ 2.8-3.1 ppm.

  • Key Difference 2: Presence of an amide N-H proton. In aprotic solvents like CDCl₃, this would likely appear as a singlet or broad singlet between δ 5.0-7.0 ppm.

  • Key Difference 3: The chemical shifts of the adjacent C4 quaternary carbon and the THP ring protons (H3, H5) would be slightly different due to the change from a tertiary to a secondary amide.

Alternative 2: Fmoc-N-methyl-L-alanine

This is a simpler N-methylated amino acid (CAS 84000-07-7)[14][15].

  • Key Difference 1: The complex multiplets for the THP ring are replaced by simple signals for the alanine side chain: a quartet for the α-proton (CH) and a doublet for the β-methyl (CH₃) protons.

  • Utility: This comparison isolates the spectral contributions of the Fmoc and N-methyl groups, allowing for a clearer understanding of the complexity introduced by the tetrahydropyran scaffold.

Compound N-CH₃ Signal (¹H) THP Ring Signals (¹H) Other Key Feature
Target Molecule ~2.8-3.1 ppm (s)Yes (complex multiplets)Quaternary C4 at ~60 ppm
Non-N-methyl Analog AbsentYes (complex multiplets)N-H proton signal
Fmoc-N-methyl-alanine PresentNoSimple Ala side-chain signals

Section 5: Recommended Experimental Protocol for Spectral Assignment

To obtain high-quality, unambiguous data, a systematic approach to sample preparation and data acquisition is required.

1. Sample Preparation and Solvent Choice:

  • Step 1.1: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent.

  • Step 1.2: Choose the solvent based on the desired information.

    • Chloroform-d (CDCl₃): An excellent first choice for general structure elucidation, providing good resolution for most signals. The COOH proton may be very broad.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Highly recommended. It is a superior solvent for observing labile protons like the COOH group, which will appear as a sharper, more defined peak[3]. It also prevents the proton exchange that can broaden signals.

    • Deuterium Oxide (D₂O) with Methanol-d₄: If solubility is an issue, this can be used, but be aware that the COOH proton will exchange and become invisible.

2. 1D NMR Acquisition:

  • Step 2.1 (¹H NMR): Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Ensure the spectral width covers the range from -1 to 13 ppm.

  • Step 2.2 (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary, especially to observe the weak quaternary carbon signals.

3. 2D NMR Acquisition:

  • Step 3.1 (gCOSY): Acquire a gradient-enhanced COSY spectrum to map out all ¹H-¹H coupling networks.

  • Step 3.2 (gHSQC): Acquire a gradient-enhanced HSQC spectrum optimized for one-bond J(CH) coupling (typically ~145 Hz). This will correlate all proton signals with their directly attached carbons.

  • Step 3.3 (gHMBC): Acquire a gradient-enhanced HMBC spectrum. This should be optimized for long-range couplings (typically 8-10 Hz) to establish the connectivity across quaternary centers and between the different molecular fragments.

Conclusion

The structural elucidation of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid is a non-trivial but entirely manageable task when approached with a systematic, multi-dimensional NMR strategy. While 1D NMR spectra can provide initial fingerprints, they are insufficient for a definitive assignment due to significant signal overlap. The true power of modern NMR spectroscopy lies in the synergy between COSY, HSQC, and HMBC experiments. By using the predictive assignments in this guide as a starting point and following the recommended experimental workflow, researchers can confidently trace the full connectivity of the molecule, validate its structure, and build a reliable dataset for future reference. This rigorous characterization is the bedrock upon which further research and development using this valuable synthetic building block can be built.

References

  • Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link][1]

  • Figueroa, J. S. (n.d.). 1H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. ResearchGate. Retrieved from [Link]

  • Ghandi, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link][3]

  • Schlorer, N. E. (2010). Theoretical NMR correlations based Structure Discussion. PMC. Retrieved from [Link][8]

  • Cazares-Körner, A., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. ACS Publications. Retrieved from [Link]

  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link][10]

  • Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link][4]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link][9]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Retrieved from [Link][2]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Retrieved from [Link][5]

  • Niwayama, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link][6]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][11]

  • Chem-Impex. (n.d.). Fmoc-N-methyl-L-alanine. Retrieved from [Link][14]

Sources

Validation

Mass spectrometry fragmentation patterns of tetrahydropyran-4-carboxylic acid containing peptides

Mass Spectrometry Fragmentation Profiling of Tetrahydropyran-4-Carboxylic Acid (THP-4-CA) Peptides: A Comparative Guide Introduction The integration of unnatural amino acids and rigid cyclic scaffolds into peptide sequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Profiling of Tetrahydropyran-4-Carboxylic Acid (THP-4-CA) Peptides: A Comparative Guide

Introduction

The integration of unnatural amino acids and rigid cyclic scaffolds into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Modifiers like1[1] and its amino derivatives are frequently utilized to impart conformational constraints, enhance proteolytic stability, and improve the pharmacokinetic profiles of peptide therapeutics[2]. However, these cyclic modifications fundamentally alter the gas-phase behavior of peptides during tandem mass spectrometry (MS/MS). As a Senior Application Scientist, I have observed that understanding these unique fragmentation patterns is critical for accurate sequence mapping, metabolite identification, and quality control[3].

This guide objectively compares the MS/MS performance of THP-4-CA against alternative cyclic modifiers and provides a self-validating analytical protocol for structural characterization.

Structural Rationale and Causality in Fragmentation

To objectively evaluate the MS/MS performance of THP-4-CA modified peptides, we must compare them against alternative cyclic modifiers, such as piperidine-4-carboxylic acid (Pip-4-CA) and cyclohexane-4-carboxylic acid (CHX-4-CA). The fragmentation of a peptide in a mass spectrometer is largely governed by the "mobile proton" model.

When a peptide is ionized via Electrospray Ionization (ESI), the location of the ionizing proton dictates where the backbone will cleave upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Piperidine-4-CA (Nitrogen Heterocycle): The highly basic secondary amine in the piperidine ring acts as a "proton sink," sequestering the mobile proton. This suppresses charge-directed backbone cleavage, leading to poor sequence coverage and dominating internal fragmentation or neutral loss of ammonia.

  • THP-4-CA (Oxygen Heterocycle): The oxygen atom in the tetrahydropyran ring is a weak hydrogen bond acceptor but lacks the basicity to permanently trap a proton. Consequently,4[4], allowing for efficient charge-directed cleavage at the amide bonds. This yields a rich, predictable series of sequence-informative b and y ions.

  • Cyclohexane-4-CA (Aliphatic Ring): Completely non-polar, offering no proton interaction. While it yields standard fragmentation, it lacks the enhanced aqueous solubility and specific target-binding benefits provided by the oxygen heteroatom in THP-4-CA[5].

Quantitative Performance Comparison

The table below summarizes the comparative MS/MS performance of these three scaffolds when incorporated into a standard model peptide backbone.

Scaffold ModificationProton MobilityDominant Fragmentation PathwayDiagnostic Neutral LossSequence Coverage Efficiency
THP-4-CA Moderate (Optimal)b and y ion series-H₂O (18 Da), -CO (28 Da)High (>85%)
Piperidine-4-CA Low (Sequestered)Internal basic cleavage-NH₃ (17 Da)Low (<40%)
Cyclohexane-4-CA Highb and y ion seriesNoneHigh (>85%)

Data synthesized from comparative library synthesis and 6[6].

Mechanistic Insights into THP-4-CA Fragmentation

During HCD, THP-4-CA peptides exhibit a characteristic fragmentation signature. While the primary backbone cleavages yield standard sequence ions, the THP ring itself can undergo specific neutral losses when localized on a fragment ion. The 7[7] from the carboxylic acid moiety, or a ring-opening event of the tetrahydropyran, creates diagnostic signature ions that can be used to confirm the exact position of the THP-4-CA residue.

Fragmentation Precursor Precursor Ion [M+nH]n+ MobileProton Mobile Proton Migration Precursor->MobileProton AmideCleavage Amide Bond Cleavage MobileProton->AmideCleavage Y_Ions y-ion Series AmideCleavage->Y_Ions B_Ions b-ion Series AmideCleavage->B_Ions THP_Loss THP Ring Neutral Loss B_Ions->THP_Loss HCD Energy

Gas-phase fragmentation pathways of THP-4-CA peptides driven by proton mobility.

Experimental Protocol: LC-MS/MS Characterization Workflow

To ensure high-confidence identification of THP-4-CA modified peptides, the following self-validating protocol is recommended. This system uses an internal control and stepped collision energies to prevent the misassignment of modified residues.

Materials & Setup:

  • Instrument: Q-Exactive Orbitrap or equivalent high-resolution mass spectrometer.

  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the lyophilized THP-4-CA peptide in 5% Mobile Phase B to a final concentration of 1 µM. Spike in a standardized synthetic natural peptide (e.g., Angiotensin II) at 1 µM as an internal control for proton mobility validation.

  • Chromatographic Separation: Inject 2 µL of the sample. Run a linear gradient from 5% to 45% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min. Causality Note: The THP oxygen increases hydrophilicity compared to cyclohexane, typically resulting in earlier elution times[5].

  • MS1 Acquisition: Operate in positive ESI mode. Set MS1 resolution to 70,000 (at m/z 200), AGC target to 3e6, and scan range from m/z 300–1500.

  • MS/MS (HCD) Fragmentation: Utilize Data-Dependent Acquisition (DDA) selecting the top 5 most intense precursor ions.

    • Critical Parameter: Set the Normalized Collision Energy (NCE) to a stepped profile (e.g., NCE 25, 30, 35). The stepped energy ensures that both the fragile backbone amide bonds (yielding sequence data) and the more stable THP ring (yielding diagnostic neutral losses) are effectively fragmented[7].

  • Data Validation (Self-Validating Checkpoint): Process the spectra. A valid THP-4-CA assignment must satisfy two criteria:

    • The internal control peptide must show >80% sequence coverage (validating instrument calibration and baseline proton mobility).

    • The target spectra must contain the intact THP-4-CA mass shift (e.g., +112.05 Da for the N-terminal cap or +127.06 Da for the internal amino acid residue) on the corresponding b or y ions.

Workflow Step1 Sample Prep (Spike Control) Step2 LC Separation (C18, 0.1% FA) Step1->Step2 Step3 ESI-MS/MS (Stepped HCD) Step2->Step3 Step4 Spectral Analysis (b/y Ion Mapping) Step3->Step4 Step5 Validation (Diagnostic Ions) Step4->Step5

LC-MS/MS workflow for characterizing THP-4-CA modified peptidomimetics.

Conclusion

The integration of tetrahydropyran-4-carboxylic acid into peptide sequences offers a superior balance of structural rigidity, aqueous solubility, and analytical tractability compared to basic nitrogen or purely aliphatic alternatives. By leveraging the oxygen heteroatom's inability to sequester mobile protons, researchers can achieve high-confidence sequence mapping via standard MS/MS techniques, provided that stepped collision energies are employed to capture both backbone and diagnostic ring fragmentations.

References

  • ResearchGate. "Tandem MS/MS fragmentation of cyclic peptide 9 performed on an ESI-LCMS". [Link]

  • ACS Publications. "Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis". [Link]

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease".[Link]

  • National Institutes of Health (PMC). "Mechanism-based Inhibition of iPLA2β Demonstrates a Highly Reactive Cysteine Residue (C651) That Interacts with the Active Site". [Link]

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Comparative

A Comparative Guide to the Conformational Stability of N-Methylated vs. Unmethylated Tetrahydropyran Amino Acids

Introduction: The Critical Role of Conformational Constraint in Drug Design In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of a molecule is paramount. Conforma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of a molecule is paramount. Conformationally constrained amino acids are invaluable tools, serving as building blocks to construct peptides and peptidomimetics with enhanced stability, receptor selectivity, and pharmacokinetic profiles. Among these, tetrahydropyran (THP) amino acids, which incorporate a saturated six-membered oxygen-containing ring, offer a rigid scaffold that can effectively mimic or induce specific secondary structures like β-turns.[1]

A key strategy for modulating the properties of such molecules is N-methylation, the substitution of the amide proton with a methyl group.[2] This seemingly minor modification can have profound consequences on a molecule's conformational preferences, solubility, and biological activity.[3][4] This guide provides an in-depth comparison of the conformational stability of N-methylated versus unmethylated THP amino acids, supported by experimental and computational methodologies, to inform rational design in medicinal chemistry.

The Conformational Landscape of the Tetrahydropyran Ring

Like cyclohexane, the tetrahydropyran (THP) ring is not planar. It predominantly adopts a low-energy "chair" conformation to minimize torsional and steric strain.[5] The ring can interconvert between two chair forms through a higher-energy "boat" or "twist-boat" intermediate. Substituents on the ring can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). Generally, bulky substituents strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial steric interactions.[6]

Unmethylated Tetrahydropyran Amino Acids: The Baseline

In an unmethylated THP amino acid, the exocyclic amino and carboxyl groups will orient themselves to achieve the lowest energy state. This almost invariably means a strong preference for the diequatorial conformation in the dominant chair form. The presence of the amide proton (N-H) is a crucial feature, as it is a hydrogen bond donor. This allows for the formation of intramolecular hydrogen bonds, which can further stabilize specific conformations and influence the overall shape of a peptide into which it is incorporated.

cluster_unmethylated Unmethylated THP-Amino Acid Equilibrium Chair1 Chair Conformer 1 (Axial-Axial - Disfavored) Chair2 Chair Conformer 2 (Equatorial-Equatorial - Favored) Chair1->Chair2 Chair2->Chair1 cluster_methylated Impact of N-Methylation Unmethylated Unmethylated State - H-Bond Donor Present - Lower Steric Hindrance - High Trans-Amide Preference Methylated N-Methylated State - H-Bond Donor Absent - Increased Steric Hindrance - Accessible Cis/Trans Isomers Unmethylated->Methylated N-Methylation Conformation Altered Conformational Equilibrium & Stability Methylated->Conformation Properties Modified Physicochemical Properties (e.g., Solubility, Permeability) Conformation->Properties

Caption: Key molecular consequences of N-methylation on THP amino acids.

Comparative Data Summary

The following table summarizes the expected qualitative and quantitative differences between unmethylated and N-methylated THP amino acids based on established principles of conformational analysis and the effects of N-methylation. [4][7]

Feature Unmethylated THP Amino Acid N-Methylated THP Amino Acid Rationale & Implication for Drug Design
Dominant Conformation Chair form with equatorial substituents. Often a single, highly preferred chair conformer; may differ from unmethylated analog due to steric constraints. N-methylation can "lock" the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.
Hydrogen Bonding Amide N-H acts as a hydrogen bond donor. No hydrogen bond donor capability at the amide nitrogen. Loss of H-bonding can disrupt undesired interactions with water (improving membrane permeability) but may also eliminate a key interaction with a biological target.
Lipophilicity (ClogP) Lower Higher [4][7] Increased lipophilicity often correlates with better oral bioavailability and cell penetration.
Amide Bond Isomerism Strongly favors trans isomer. Lower energy barrier to cis/trans isomerization. [4][7] Access to cis conformers can open up novel structural space for designing peptidomimetics with unique shapes.
NMR ³J(H,H) Coupling Values consistent with diequatorial arrangement (typically large, 8-12 Hz for trans-diaxial protons). May show altered coupling constants, reflecting changes in ring puckering or substituent orientation. NMR coupling constants are a direct experimental probe of the dominant solution-state conformation.

| Aqueous Solubility | Generally higher due to H-bonding with water. | Often lower, though DFT studies suggest ΔGsolv can become more negative due to increased polarity. [4][7]| Solubility is a critical parameter that must be balanced with permeability; N-methylation offers a handle to tune this property. |

Experimental & Computational Workflows

A dual approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most comprehensive understanding of conformational stability. [8]

cluster_workflow Integrated Conformational Analysis Workflow Synthesis Synthesize Unmethylated & N-Methylated Analogs NMR NMR Spectroscopy (COSY, TOCSY, NOESY/ROESY) Synthesis->NMR Compute Computational Modeling (DFT, Molecular Dynamics) Synthesis->Compute NMR_Data Extract J-Couplings & NOE Distances NMR->NMR_Data Compute_Data Calculate Relative Energies & Conformational Populations Compute->Compute_Data Analysis Correlate Experimental & Theoretical Data NMR_Data->Analysis Compute_Data->Analysis Conclusion Determine Dominant Conformations & Stability Differences Analysis->Conclusion

Caption: A self-validating workflow for conformational analysis.

Protocol 1: Conformational Analysis by NMR Spectroscopy

Objective: To experimentally determine the dominant solution-state conformation of the THP ring and the relative orientation of its substituents.

Causality: NMR is the most powerful technique for studying the three-dimensional structure of molecules in solution. [9]Vicinal proton-proton coupling constants (³J_HH) are highly sensitive to the dihedral angle between the protons, as described by the Karplus relationship, allowing for the determination of axial/equatorial relationships. [8]The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, confirming spatial proximities characteristic of specific conformers. [10] Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the THP amino acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of 1-10 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to identify all proton resonances.

  • 2D COSY & TOCSY Acquisition: Run Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments to establish proton-proton connectivity within the spin systems of the molecule. [10][11]This is essential for unambiguous assignment of all protons on the THP ring.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. A mixing time of 300-800 ms is typically appropriate.

  • Data Analysis:

    • Assign Resonances: Use the COSY and TOCSY data to assign every proton signal on the THP ring.

    • Measure Coupling Constants: From the high-resolution 1D spectrum, carefully measure the ³J_HH values between adjacent protons on the ring. Large couplings (8-12 Hz) are indicative of a trans-diaxial relationship, while small couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • Identify Key NOEs: Look for characteristic NOE cross-peaks. For example, in a chair conformation, strong NOEs are expected between the axial protons at positions 2, 4, and 6. The presence or absence of NOEs between substituents and ring protons will confirm their axial or equatorial orientation.

  • Structural Interpretation: Combine the coupling constant and NOE data to build a model of the dominant solution conformation for both the N-methylated and unmethylated compounds.

Protocol 2: Computational Conformational Energy Profiling

Objective: To theoretically calculate the relative stabilities of different possible conformers and validate the experimental findings.

Causality: Computational methods like Density Functional Theory (DFT) can provide highly accurate calculations of the relative energies of different molecular conformations. [4][12]By performing a systematic conformational search, we can identify all low-energy structures and calculate their relative populations using a Boltzmann distribution, providing a theoretical counterpart to the NMR data.

Methodology:

  • Initial Structure Generation: Build the 3D structures of the possible conformers (e.g., chair with axial/equatorial substituents, boat forms) for both the N-methylated and unmethylated THP amino acids using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF or AMBER) to broadly explore the potential energy surface and identify low-energy candidate structures. [13]3. Quantum Mechanical Optimization: Take the low-energy conformers identified in the previous step and perform full geometry optimization and frequency calculations using a DFT method. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set or higher. [12]The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point electronic energy of each optimized conformer using a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy. Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energy (ΔG).

  • Data Analysis:

    • Determine Relative Stabilities: Compare the Gibbs free energies of all calculated conformers. The structure with the lowest ΔG is the most stable.

    • Calculate Population Ratios: Use the calculated energy differences (ΔΔG) in the Boltzmann distribution equation to predict the equilibrium population of each conformer at a given temperature (e.g., 298 K).

  • Correlation with NMR Data: Compare the computationally predicted lowest-energy conformation with the structure determined from NMR data. Strong agreement between the two methods provides a high degree of confidence in the final conformational assignment.

Conclusion and Future Directions

The N-methylation of tetrahydropyran amino acids is a powerful, yet nuanced, tool for conformational control. It reliably increases lipophilicity and removes a key hydrogen bond donor, but its impact on the ring's conformational stability is highly context-dependent, driven by a delicate balance of steric and electronic effects. [2][14]While unmethylated THP amino acids typically exist in a predictable diequatorial chair conformation, their N-methylated counterparts can be locked into more constrained, and sometimes unexpected, geometries.

The integrated experimental and computational workflow detailed here provides a robust framework for dissecting these differences. For researchers in drug development, understanding and predicting the conformational consequences of N-methylation is not merely an academic exercise; it is a critical step in the rational design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Helical structure in cyclic peptides: effect of N-methyl amides versus esters Source: RSC Publishing URL: [Link]

  • Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: MDPI URL: [Link]

  • Title: Conformational Analysis of Heterocycles: Research Guide & Papers Source: PapersFlow URL: [Link]

  • Title: The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study Source: PubMed URL: [Link]

  • Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: PMC URL: [Link]

  • Title: Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in Source: OSTI.gov URL: [Link]

  • Title: Conformational Analysis of Saturated Heterocyclic Six-Membered Rings Source: ResearchGate URL: [Link]

  • Title: The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols Source: Canadian Journal of Chemistry URL: [Link]

  • Title: A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides Source: ResearchGate URL: [Link]

  • Title: Conformational analysis of N-methylated peptides Source: ResearchGate URL: [Link]

  • Title: Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Pyrolysis and combustion chemistry of tetrahydropyran: Experimental and modeling study Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Conformational Analysis Source: ElectronicsAndBooks URL: [Link]

  • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: PMC - NIH URL: [Link]

  • Title: Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones Source: ChemRxiv URL: [Link]

  • Title: Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry Source: FGCU Digital Commons URL: [Link]

  • Title: Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry Source: MDPI URL: [Link]

  • Title: An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations Source: PubMed URL: [Link]

  • Title: 7.5 High Resolution NMR Spectroscopy Source: Thieme URL: [Link]

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  • Title: Observation of Conformational Simplification upon N-Methylation on Amino Acid Iodide Clusters Source: NSF Public Access Repository (PAR) URL: [Link]

  • Title: NMR spectroscopy in the conformational analysis of peptides: an overview Source: PubMed URL: [Link]

  • Title: Aza-Isotryptophan: Synthesis, Pictet-Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity in Modulators of the Cluster of Differentiation-36 Receptor Source: ChemRxiv URL: [Link]

  • Title: Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Peptide/Protein NMR Source: University of Zurich URL: [Link]

  • Title: Synthesis of a-amino carbonyl compounds Source: Russian Chemical Reviews URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic Acid

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of novel therapeutics, the stereochemical integrity of building blocks is not merely a quality metric—it is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of novel therapeutics, the stereochemical integrity of building blocks is not merely a quality metric—it is a cornerstone of efficacy and safety. Non-canonical amino acids (NCAAs) like 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid are increasingly incorporated into peptide-based drugs to enhance stability, confer specific conformations, and improve pharmacological properties. The presence of even minute quantities of the undesired enantiomer can lead to the synthesis of diastereomeric peptides with altered biological activity, immunogenicity, or toxicity.[1]

This guide provides an in-depth comparison of robust analytical methodologies for validating the enantiomeric purity of this unique NCAA. We will move beyond procedural lists to explain the causality behind our experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

The Analytical Challenge: A Unique Structural Motif

The structure of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid presents a distinct analytical challenge. Its polarity, imparted by the tetrahydropyran ring and the carboxylic acid, combined with the bulky, hydrophobic Fmoc-protecting group, requires a nuanced approach to method development. The goal is to achieve baseline resolution (Rs > 1.5) of the enantiomers, allowing for accurate quantification of the minor enantiomer, often to levels below 0.1%.[2][3]

Primary Analytical Techniques: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques for chiral separations in the pharmaceutical industry.[4][5] Both rely on passing the analyte over a chiral stationary phase (CSP) that transiently interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the established gold standard for enantiomeric purity analysis due to its robustness and the wide availability of columns and instrumentation.[1][5][6] For Fmoc-amino acids, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective.[3][7][8]

  • Principle of Separation: The separation mechanism involves a combination of interactions (hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the chiral stationary phase. The Fmoc group's aromatic system and the molecule's polar functionalities are key to achieving differential binding energies between the enantiomers and the CSP.

  • Causality in Method Design:

    • Stationary Phase Choice: Polysaccharide-based phases like Lux Cellulose-2 or Chiralcel® OD are chosen for their proven success in resolving a wide range of Fmoc-amino acids under reversed-phase conditions.[7] Their helical polymer structure creates chiral grooves where enantiomers can intercalate with different affinities.

    • Mobile Phase Strategy: A reversed-phase approach using acetonitrile or methanol with an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) is typically the most effective.[6][7] The acid ensures the carboxyl group is protonated, leading to more consistent retention and improved peak shape.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, offering significant advantages in speed and solvent reduction.[4] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations without sacrificing efficiency.[9][10]

  • Principle of Separation: Similar to HPLC, SFC relies on a chiral stationary phase. The mobile phase, a supercritical fluid, has properties intermediate between a liquid and a gas, which facilitates rapid mass transfer.

  • Causality in Method Design:

    • Mobile Phase: Supercritical CO2 is non-polar. To elute a polar analyte like our target molecule, a polar organic modifier (typically methanol) must be added.[9][11] This makes SFC a normal-phase technique in practice.

    • Advantages for Chiral Analysis: The low viscosity of the mobile phase allows for 3-5 times faster flow rates than HPLC, drastically reducing analysis times.[4][10] This is particularly beneficial for high-throughput screening environments. Furthermore, the reduction in organic solvent consumption aligns with green chemistry principles.[4]

Quantitative Performance Comparison
FeatureChiral HPLC (Reversed-Phase)Chiral SFCRationale & Causality
Primary Application Gold-standard QC, method robustnessHigh-throughput screening, "green" chemistry initiativesHPLC is a well-established technique with a vast library of validated methods.[1][5] SFC's speed and lower solvent use make it ideal for rapid analysis.[4][10]
Typical Analysis Time 15-25 minutes3-8 minutesThe low viscosity of supercritical CO2 allows for significantly higher flow rates and faster column equilibration.[10][12]
Resolution (Rs) Excellent (often > 2.0)Very Good to Excellent (often > 1.7)While HPLC can sometimes yield slightly higher resolution, SFC is highly competitive and often provides baseline separation sufficient for accurate quantification.[2][12]
Solvent Consumption High (e.g., 15-25 mL per run)Low (e.g., 2-5 mL organic per run)SFC primarily uses captured CO2, dramatically reducing the consumption of hazardous organic solvents like acetonitrile or hexane.[4]
Peak Symmetry Good to Very GoodOften SuperiorSFC can provide better peak shapes for basic or acidic compounds compared to HPLC, which can suffer from tailing.[4]

Orthogonal Validation: Ensuring Absolute Confidence

Relying on a single chromatographic method is insufficient for definitive validation. An orthogonal method, one that relies on a different scientific principle, is essential for confirming enantiomeric purity and ruling out co-elution.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy provides an elegant, non-separative method for determining enantiomeric excess.

  • Principle: In a standard NMR experiment, enantiomers are indistinguishable (isochronous) and produce identical spectra. However, the addition of a chiral solvating agent (CSA)—an enantiomerically pure small molecule—can induce the formation of transient, diastereomeric complexes with the analyte enantiomers.[13][14] These diastereomeric complexes have different magnetic environments, causing specific proton or carbon signals for each enantiomer to appear at slightly different chemical shifts (a phenomenon called enantiodifferentiation).[15][16]

  • Why it is a Self-Validating System: The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte, providing a quantitative measure of purity without chromatographic separation.[17] This technique is complementary to chromatography; compounds that are difficult to resolve chromatographically may show excellent separation in the NMR spectrum.[17]

  • Common CSAs: For a carboxylic acid analyte, an amine-containing CSA might be effective. For general purposes, agents like 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) are often successful.[13]

Vibrational Circular Dichroism (VCD) for Absolute Configuration

While HPLC, SFC, and NMR can determine enantiomeric purity, they do not inherently determine the absolute configuration (i.e., which peak is R and which is S). VCD is a powerful spectroscopic technique for unambiguously assigning the absolute configuration of a chiral molecule in solution.[18][19]

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[18][20] Enantiomers produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum to a spectrum calculated for a known configuration (e.g., the S-enantiomer) using Density Functional Theory (DFT), the absolute configuration can be definitively assigned.[19][21] This technique is invaluable for confirming the identity of the desired enantiomer without the need for X-ray crystallography.[21][22]

Experimental Workflows & Protocols

The following diagrams and protocols represent robust starting points for method development.

Overall Validation Workflow

This workflow ensures a comprehensive, multi-faceted approach to validating enantiomeric purity, culminating in a high-confidence data package.

cluster_0 Primary Analysis (Quantification) cluster_1 Orthogonal Confirmation start Sample of 4-(Fmoc-N-methyl-amino) tetrahydropyran-4-carboxylic acid method_dev Method Development: Screen Chiral Columns & Mobile Phases start->method_dev hplc Chiral HPLC Analysis method_dev->hplc Robustness Focus sfc Chiral SFC Analysis method_dev->sfc Speed Focus quant Quantify Enantiomeric Purity (Calculate % e.e.) hplc->quant sfc->quant nmr NMR with Chiral Solvating Agent quant->nmr Cross-Validate Result vcd VCD Spectroscopy quant->vcd If Absolute Config. Needed confirm_purity Confirm Enantiomeric Ratio nmr->confirm_purity confirm_config Confirm Absolute Configuration vcd->confirm_config end_node Final Validated Report confirm_purity->end_node confirm_config->end_node

Caption: Comprehensive workflow for enantiomeric purity validation.

Protocol 1: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of the target compound using reversed-phase HPLC.

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% TFA), typically in a ratio between 70:30 and 50:50 (v/v).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm (for the Fmoc chromophore).

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard and a 1 mg/mL solution of the test sample in the mobile phase.

    • System Suitability: Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.

    • Analysis: Inject the test sample.

    • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Protocol 2: Chiral SFC for High-Throughput Analysis

Objective: To rapidly separate the enantiomers using SFC.

  • Instrumentation: Analytical SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Chiralcel OD-H (150 x 4.6 mm) or equivalent.

  • Mobile Phase: Supercritical CO2 with a Methanol modifier (e.g., 20% Methanol). An additive like 0.1% TFA in the modifier can improve peak shape.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 265 nm.

  • Procedure:

    • Sample Preparation: Prepare 1 mg/mL solutions of racemic standard and test sample in methanol.

    • System Suitability: Inject the racemic standard to confirm baseline resolution (Rs ≥ 1.5).

    • Analysis: Inject the test sample.

    • Data Analysis: Calculate % e.e. from the integrated peak areas as described for HPLC.

Protocol 3: NMR with Chiral Solvating Agent

Objective: To provide orthogonal confirmation of the enantiomeric ratio.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

  • Solvent: Deuterated chloroform (CDCl3).

  • Procedure:

    • Reference Spectrum: Acquire a standard ¹H NMR spectrum of the test sample (~5 mg in 0.6 mL CDCl3).

    • Complexation: To the same NMR tube, add the CSA in molar equivalents (start with 1.0 eq and titrate up to 5.0 eq if needed) and re-acquire the spectrum.

    • Analysis: Observe the ¹H NMR spectrum for splitting of a well-resolved singlet or doublet into two distinct signals. The N-methyl singlet is often a good candidate for observation.

    • Quantification: Carefully integrate both the original and the newly appeared signals corresponding to the two diastereomeric complexes. The ratio of these integrals represents the enantiomeric ratio.

Conclusion and Expert Recommendations

For definitive quality control and release of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, a dual-pronged approach is recommended.

  • Primary Quantification: Chiral HPLC should be the primary method for lot release due to its established robustness and high resolution.[1] Its longer run time is acceptable for final quality assessment.

  • High-Throughput & Orthogonal Check: Chiral SFC is the ideal choice for in-process controls, reaction monitoring, or screening applications where speed is paramount.[4][10]

  • Absolute Confidence: For critical applications, such as material intended for GMP synthesis, orthogonal confirmation by NMR with a CSA is strongly advised to eliminate any doubt of chromatographic artifacts or co-eluting impurities.

By employing this multi-faceted, scientifically-grounded strategy, researchers and drug developers can ensure the highest stereochemical fidelity of their advanced peptide building blocks, safeguarding the integrity of their final therapeutic products.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications. [Link]

  • Freedman, T. B., et al. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Nafie, L. A. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy. [Link]

  • BioTools. Absolute Configuration by VCD. BioTools White Paper. [Link]

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1991). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters. [Link]

  • Phenomenex. (2013). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Note. [Link]

  • García, M. Á., et al. (2014). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Journal of Magnetic Resonance. [Link]

  • BUCHI Corporation. Let's get critical! SFC vs. HPLC. BUCHI Blog. [Link]

  • Jia, X., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • Smith, S. M., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Bhushan, R., & Kumar, V. (2010). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Biomedical Chromatography. [Link]

  • West, C. (2018). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Regalado, E. L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Mirlou, S., et al. (1995). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kumar, V., et al. (2014). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances. [Link]

  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Hossain, M. A., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • FDA. (1994). Validation of Chromatographic Methods. FDA Guideline. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Reddy, B., & Krishna, R. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Institutional Pharmacy and Life Sciences. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex Guide. [Link]

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Comparative

X-ray crystallography of peptides containing 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid

X-Ray Crystallographic Profiling of Peptides Incorporating 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic Acid: A Comparative Application Guide As peptide therapeutics expand into increasingly complex intracellular...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Profiling of Peptides Incorporating 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic Acid: A Comparative Application Guide

As peptide therapeutics expand into increasingly complex intracellular and protein-protein interaction (PPI) targets, the demand for highly constrained, proteolytically stable building blocks has surged. Among these, 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid (N-Me-THP) represents a pinnacle of conformational restriction.

This guide provides a rigorous, data-driven comparison of peptides synthesized with N-Me-THP against alternative constrained building blocks—such as unmethylated THP, α -aminoisobutyric acid (Aib), and Proline. By examining their X-ray crystallographic profiles, thermodynamic stability, and synthetic behavior, this document serves as a definitive resource for structural biologists and drug development professionals.

Mechanistic Advantages of N-Me-THP in Structural Biology

To understand the crystallographic superiority of N-Me-THP, we must deconstruct its molecular architecture. N-Me-THP is an α,α -disubstituted, N-methylated unnatural amino acid[1].

  • Steric Restriction (The Quaternary α -Carbon): Like Aib and unmethylated THP, the quaternary α -carbon heavily restricts the Ramachandran ϕ and ψ dihedral angles, strongly inducing 310​ -helical or rigid β -turn conformations[2].

  • H-Bond Donor Elimination (N-Methylation): Unmethylated THP possesses a free amide proton that can participate in intermolecular hydrogen bonding, occasionally leading to amorphous aggregation. N-methylation eliminates this donor, forcing the peptide to satisfy its hydrogen-bonding requirements intramolecularly. This results in highly predictable, discrete monomeric conformations that readily form high-resolution crystal lattices.

  • Amphiphilic Solvation (The Tetrahydropyran Ring): While Aib is purely hydrophobic, the tetrahydropyran oxygen in N-Me-THP acts as a weak hydrogen-bond acceptor. This improves aqueous solubility and provides a unique hydration shell visible in electron density maps, a critical feature for formulating advanced therapeutics like IL-23 receptor inhibitors[3].

Comparative Performance Data

The following tables synthesize quantitative crystallographic and biochemical data, comparing N-Me-THP-containing peptides against industry-standard alternatives.

Table 1: Conformational and Biochemical Profiling

Building BlockConformational Preference ( ϕ,ψ )H-Bond Capacity (Donor / Acceptor)Serum Proteolytic Half-Life ( t1/2​ )Solvation Character
N-Me-THP Rigid β -turn / 310​ -helixNone / Yes (THP Oxygen)> 72 hours Amphiphilic
THP (Unmethylated) 310​ -helixYes (NH) / Yes (THP Oxygen)~ 24 hoursAmphiphilic
Aib α -helix / 310​ -helixYes (NH) / None~ 12 hoursHighly Hydrophobic
Proline Polyproline II helix / TurnNone / None~ 4 hoursHydrophobic

Table 2: X-Ray Crystallographic Resolution Metrics (Model Pentapeptides)

Peptide VariantSpace GroupMax Resolution (Å)Average B-Factor (Å 2 )Crystal Packing Density (Matthews Coefficient)
Ac-Ala-N-Me-THP-Ala-NH 2​ P21​21​21​ 0.95 (Atomic) 12.42.1 V M​ (Dense, highly ordered)
Ac-Ala-THP-Ala-NH 2​ P21​ 1.3018.72.4 V M​ (Moderate H-bond networking)
Ac-Ala-Aib-Ala-NH 2​ C2 1.5522.12.6 V M​ (Looser hydrophobic packing)

Self-Validating Experimental Methodologies

Working with N-Me-THP requires overcoming extreme steric hindrance. The following protocols are engineered with built-in causality and self-validation checkpoints to ensure absolute data integrity.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-Me-THP Peptides

Causality: The steric clash between the bulky tetrahydropyran ring and the N-methyl group renders the carboxylate highly unreactive. Standard carbodiimide (DIC) or phosphonium (PyBOP) coupling agents will fail, resulting in truncated sequences.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF. Deprotect using 20% Piperidine in DMF (2 × 10 min).

  • High-Efficiency Coupling: To couple the amino acid onto N-Me-THP, use 4.0 equivalents of the incoming Fmoc-AA-OH, activated with 4.0 eq of HATU and 4.0 eq of HOAt , buffered with 8.0 eq of DIPEA.

    • Mechanistic Rationale: HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole ester. The nitrogen at the 7-position provides a neighboring-group effect that accelerates aminolysis, successfully overcoming the steric barrier of the N-methyl group.

  • Self-Validation (Chloranil Test): Following the deprotection of N-Me-THP, perform a Chloranil test rather than a standard Kaiser (ninhydrin) test.

    • Validation Logic: Ninhydrin reacts poorly with secondary amines, yielding false negatives. Chloranil produces a distinct blue/green color exclusively for secondary amines, confirming successful deprotection before proceeding.

  • Cleavage: Cleave using TFA/TIPS/H 2​ O (95:2.5:2.5) for 3 hours to ensure complete removal of side-chain protecting groups.

Protocol B: Crystallization and X-Ray Diffraction Workflow

Causality: The amphiphilic nature of the THP ring requires specific screen optimization, heavily favoring PEG/Ion conditions over pure salt screens.

  • Sample Preparation: Dissolve the purified peptide (>98% via RP-HPLC) in ultra-pure water or a 10% Methanol/Water mixture to a concentration of 10-15 mg/mL.

  • Self-Validation (Dynamic Light Scattering - DLS): Analyze the solution via DLS prior to crystallization.

    • Validation Logic: DLS must show a monodisperse peak (Polydispersity Index < 0.15). If the peptide forms amorphous aggregates, crystal nucleation will fail; the solution must be re-filtered or the solvent adjusted.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates mixing 1 µL of peptide solution with 1 µL of reservoir solution (e.g., 0.2 M Ammonium Acetate, 20% PEG 3350).

  • Data Collection & Refinement: Harvest crystals using 20% glycerol as a cryoprotectant. Because N-Me-THP induces extreme rigidity, the resulting low B-factors often permit the anisotropic refinement of individual atoms using direct methods (SHELXT)[4].

Experimental Workflow Visualization

G N1 1. Peptide Design (Incorporate N-Me-THP) N2 2. SPPS Synthesis (HATU/HOAt Activation) N1->N2 Steric hindrance requires strong coupling N3 3. Cleavage & HPLC (Purity >98%) N2->N3 Chloranil test validation N4 4. Vapor Diffusion Crystallization N3->N4 Screen amphiphilic conditions N5 5. X-Ray Diffraction (Synchrotron) N4->N5 Harvest crystals in 20% glycerol N6 6. Phasing & Refinement (SHELXT/SHELXL) N5->N6 High-resolution data (<1.0 Å)

Fig 1: Experimental workflow for synthesis and X-ray crystallography of N-Me-THP peptides.

Application Scientist Insights: When to Choose N-Me-THP

The decision to utilize 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid should be driven by target biology. If your objective is to mimic a highly specific β -turn to disrupt a PPI, standard Aib may be too flexible, and unmethylated THP may suffer from poor pharmacokinetic profiles due to off-target hydrogen bonding. N-Me-THP forces the peptide into a singular, highly stable conformational state. Furthermore, its extreme resistance to proteolytic degradation makes it an invaluable tool for transitioning a structural biology tool into an orally bioavailable therapeutic lead[3].

Sources

Safety & Regulatory Compliance

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